5-(chloromethyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-3-2-5-7-6-3/h2H,1H2,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGPDVPEEFEDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 5-(Chloromethyl)-1H-1,2,3-Triazole in Medicinal Chemistry and Bioconjugation
Executive Summary
In the landscape of modern synthetic chemistry and drug development, 5-(chloromethyl)-1H-1,2,3-triazole has emerged as a linchpin building block. Bridging the gap between click chemistry and advanced bioconjugation, this compound offers a unique combination of structural stability and targeted electrophilic reactivity. This technical guide explores the physicochemical dynamics of the chloromethyl-triazole motif, details the causality behind its regiodivergent synthesis, and provides self-validating protocols for its application in site-selective protein pseudo-acylation.
Structural Dynamics: Tautomerism and Electrophilicity
To harness the full potential of 5-(chloromethyl)-1H-1,2,3-triazole, one must first understand its structural fluidity. In its unsubstituted form (lacking an N-alkyl or N-aryl group), the 1,2,3-triazole ring undergoes rapid proton exchange[1].
The Causality of Tautomeric Equivalence
In solution, the proton migrates rapidly between the N1, N2, and N3 positions. Because of this dynamic equilibrium, the 4-position and 5-position of the triazole ring are chemically equivalent[2]. Therefore, 4-(chloromethyl)-1H-1,2,3-triazole and 5-(chloromethyl)-1H-1,2,3-triazole are tautomers of the same molecule. When an N-substituent is introduced (e.g., during click assembly), this tautomerism is locked, and the distinction between the 1,4- and 1,5-regioisomers becomes permanent and chemically distinct[3].
Figure 1: Rapid tautomeric equilibrium of chloromethyl-1H-1,2,3-triazole.
Electrophilic Activation (Pseudo-Acylation)
The chloromethyl group (-CH₂Cl) is inherently electrophilic, but its attachment to the electron-withdrawing, aromatic 1,2,3-triazole ring significantly lowers the activation energy for nucleophilic substitution (S_N2)[4]. Unlike highly reactive acyl chlorides that rapidly hydrolyze in aqueous media, the chloromethyl-triazole motif remains stable in water. It only undergoes rapid chloride displacement when placed in close spatial proximity to a nucleophile, making it an ideal "pseudo-acyl" donor for biological applications[5].
Regioselective Synthesis: CuAAC vs. RuAAC
The synthesis of substituted chloromethyl-triazoles relies heavily on Azide-Alkyne Cycloaddition. The choice of catalyst dictates the regiochemical outcome, driven by fundamentally different metallacycle intermediates[6].
-
CuAAC (Copper-Catalyzed): Yields the 1,4-disubstituted isomer. The reaction proceeds via a stepwise dicopper acetylide intermediate, which exclusively coordinates the azide to form the 1,4-regioisomer[3].
-
RuAAC (Ruthenium-Catalyzed): Yields the 1,5-disubstituted isomer. The use of a sterically demanding ruthenium complex, such as [Cp*RuCl(PPh₃)₂], forces the azide and alkyne into a specific orientation within the ruthenacycle intermediate, collapsing exclusively into the 1,5-regioisomer[7].
Figure 2: Regiodivergent click synthesis of chloromethyl-1,2,3-triazoles.
Application: Site-Selective Bioconjugation
One of the most groundbreaking applications of the chloromethyl-triazole motif is in the site-selective pseudo-acylation of proteins, as detailed in 5[5].
The Causality of Selectivity: Traditional bioconjugation reagents (like NHS esters) indiscriminately label surface-exposed lysines. In contrast, a rationally designed chloromethyl-triazole probe first forms a non-covalent, proximity-driven complex with a specific protein pocket. This pre-association drastically increases the local effective concentration of the probe, driving an S_N2 displacement of the chloride by a proximal lysine or cysteine residue. The result is a highly selective, covalent pseudo-amide linkage[5].
Figure 3: Proximity-driven site-selective pseudo-acylation of proteins.
Validated Experimental Protocols
As a self-validating system, the following protocols incorporate built-in quality control metrics to ensure experimental integrity.
Protocol A: Synthesis of 1-Substituted-5-(chloromethyl)-1H-1,2,3-triazole via RuAAC
Objective: Synthesize the 1,5-regioisomer selectively using ruthenium catalysis.
-
Preparation & Degassing: In an oven-dried Schlenk flask, dissolve the organic azide (1.0 equiv) and propargyl chloride (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M). Causality: Degassing via three freeze-pump-thaw cycles is mandatory. Ru(II) catalysts are highly susceptible to oxidation, which will prematurely terminate the catalytic cycle[6].
-
Catalyst Addition: Under an argon atmosphere, add [Cp*RuCl(PPh₃)₂] (2-5 mol%).
-
Reaction Execution: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Hexanes/EtOAc).
-
Purification: Concentrate the solvent in vacuo and purify via flash column chromatography.
-
Validation Checkpoint (Self-Validation): Analyze the purified product via ¹H NMR. The triazole C4-H proton of the 1,5-isomer typically resonates further upfield (approx. 7.5-7.6 ppm) compared to the C5-H of the 1,4-isomer (approx. 7.8-8.0 ppm). The absence of the downfield peak confirms >95% regiochemical purity.
Protocol B: Site-Selective Protein Conjugation via Pseudo-Acylation
Objective: Covalently label a target protein using a chloromethyl-triazole probe.
-
Buffer Optimization: Prepare a 50 mM HEPES buffer at pH 7.8. Causality: This specific pH ensures that target lysine ε-amino groups are sufficiently deprotonated to act as nucleophiles, while preventing the base-catalyzed hydrolysis of the chloromethyl group[5].
-
Incubation: Add the target protein (10 µM final concentration) to the buffer. Introduce the chloromethyl-triazole probe (50 µM, from a 10 mM DMSO stock) dropwise to prevent protein precipitation.
-
Reaction: Incubate at 37°C for 4–6 hours with gentle agitation.
-
Validation Checkpoint (Self-Validation): Quench the reaction and analyze via Intact Protein LC-MS. A mass shift corresponding to the exact mass of the triazole probe minus the mass of HCl (36.5 Da) confirms successful pseudo-acylation. The absence of multiple mass additions validates the site-selectivity of the proximity-driven mechanism[5].
Quantitative Data Summaries
Table 1: Physicochemical Properties of 4/5-(chloromethyl)-1H-1,2,3-triazole hydrochloride
| Property | Value / Description |
| CAS Number | 1803601-21-9 |
| Molecular Weight | 154.00 g/mol (Hydrochloride salt) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and H₂O |
| Reactivity Profile | Stable in neutral H₂O; highly reactive S_N2 electrophile |
Table 2: Regioselectivity and Reaction Parameters for Click Assembly
| Parameter | CuAAC (1,4-Isomer) | RuAAC (1,5-Isomer) |
| Catalyst | CuSO₄ / Sodium Ascorbate | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] |
| Solvent System | H₂O / t-BuOH (1:1) | 1,4-Dioxane, THF, or Toluene |
| Temperature | Room Temperature | 60°C - 80°C |
| Regioselectivity | >99% 1,4-disubstituted | >95% 1,5-disubstituted |
| Mechanistic Driver | Dicopper acetylide intermediate | Steric constraints of Ruthenacycle |
References
- Source: Chemical Communications (Royal Society of Chemistry), 2016.
- 1,2,3-Triazoles (Comprehensive Heterocyclic Chemistry)
- Source: Organic Letters - ACS Publications.
- Divergent Mechanisms of the Banert Cascade with Propargyl Azides (RuAAC Review)
- A Stepwise Huisgen Cycloaddition Process: Copper(I)
Sources
- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Chloromethyl-Triazole: A New Motif for Site-Selective [research.amanote.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The 1,5-Disubstituted 1,2,3-Triazole Scaffold: A Paradigm Shift in Bioisosteric Replacement and Peptidomimetic Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
For over two decades, the "click chemistry" revolution has been dominated by the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted 1,2,3-triazoles. While the 1,4-isomer is an excellent bioisostere for trans-amide bonds, it fails to replicate the constrained geometry required for complex secondary structures like β-turns and hairpins.
The advent of the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has unlocked high-yielding, regioselective access to the 1,5-disubstituted 1,2,3-triazole . This scaffold has emerged as a privileged structure in medicinal chemistry, acting as a highly stable, non-cleavable bioisostere for cis-amide bonds. This technical guide explores the structural rationale, synthetic methodologies, and field-proven applications of 1,5-disubstituted triazoles in modern drug discovery.
Structural Rationale: The Cis-Amide Bioisostere
The fundamental value of the 1,5-disubstituted 1,2,3-triazole lies in its unique spatial and electronic geometry. Amide bonds in biological systems are highly susceptible to enzymatic hydrolysis. Replacing these bonds with heterocycles is a standard strategy to improve metabolic stability and pharmacokinetic profiles[1].
However, the geometry of the replacement is critical. The 1,4-disubstituted triazole extends substituents at a distance of ~3.8 Å, perfectly mimicking the extended zigzag conformation of a trans-amide. Conversely, the 1,5-disubstituted triazole projects its substituents at a much sharper angle, with a Cα-Cα distance of roughly 2.4 to 2.6 Å. This U-shaped geometry is a near-perfect mimic of the cis-amide bond[2][3].
Furthermore, the triazole ring possesses a strong dipole moment (~4.0–4.5 D) and provides both hydrogen bond acceptors (N2, N3) and a hydrogen bond donor (C4-H), allowing it to seamlessly integrate into biological binding pockets without disrupting the native hydrogen-bonding network.
Table 1: Structural Comparison of Amide Bonds and Triazole Isomers
| Property | Trans-Amide | Cis-Amide | 1,4-Triazole | 1,5-Triazole |
| Cα-Cα Distance (Å) | ~3.8 | ~2.5 - 2.8 | ~3.8 - 3.9 | ~2.4 - 2.6 |
| Dipole Moment (D) | ~3.5 - 4.0 | ~3.5 - 4.0 | ~4.5 - 5.0 | ~4.0 - 4.5 |
| H-Bond Donor | N-H | N-H | C5-H | C4-H |
| H-Bond Acceptor | C=O | C=O | N2, N3 | N2, N3 |
| Proteolytic Stability | Low | Low | High | High |
Synthetic Methodologies: The RuAAC Breakthrough
Mechanistic Causality: Why Ruthenium?
The CuAAC reaction relies on the formation of a σ-copper(I) acetylide intermediate, which inherently restricts the reaction to terminal alkynes and dictates 1,4-regioselectivity.
Ruthenium catalysts, such as CpRuCl(PPh3)2 or CpRuCl(COD), operate via a completely different mechanism. Ruthenium activates the alkyne through π-interactions , increasing its nucleophilicity. Because it does not require the deprotonation of a terminal alkyne, RuAAC is compatible with both terminal and internal alkynes. The π-activation directs the electrophilic N3 terminus of the azide to attack the most nucleophilic carbon of the alkyne, driving the formation of a six-membered ruthenacycle. Subsequent reductive elimination exclusively yields the 1,5-regioisomer[4][5].
Fig 1: RuAAC catalytic cycle showing π-activation and regioselective 1,5-triazole formation.
Self-Validating Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
To ensure high fidelity and reproducibility, the following protocol outlines the synthesis of a model 1,5-disubstituted triazole using standard Schlenk techniques[4].
Rationale for Experimental Choices:
-
Solvent (1,2-Dichloroethane, DCE): DCE provides optimal solubility for the Cp*RuCl(COD) catalyst without acting as a strongly coordinating ligand that could poison the active ruthenium center.
-
Temperature (45 °C): Mild heating accelerates the formation of the ruthenacycle while preventing the thermal degradation of the azide, which is prone to decomposition at higher temperatures.
Step-by-Step Methodology:
-
Preparation: Purge a 500-mL three-necked round-bottomed flask with argon. Add benzyl azide (10.0 g, 75.0 mmol) and a Teflon-coated magnetic stir bar.
-
Solvent & Alkyne Addition: Inject 150 mL of anhydrous DCE, followed by phenylacetylene (8.06 g, 78.9 mmol). Self-Validation Check: Ensure the mixture is completely homogeneous.
-
Catalyst Initiation: Place the flask in a 45 °C oil bath. After 5 minutes of equilibration, inject a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium [Cp*RuCl(COD)] (285 mg, 0.752 mmol, ~1 mol%) dissolved in 3 mL of DCE.
-
Reaction Monitoring: Stir the reaction for 4–6 hours. Self-Validation Check: Monitor via GC-FID or TLC (Hexanes/EtOAc 8:2). The reaction is complete when the benzyl azide peak (approx. retention time 4.03 min on an H-5MS column) is fully consumed.
-
Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography.
-
Analytical Validation: Verify the 1,5-regioisomer via 1H NMR (CDCl3). The diagnostic triazole C4-H proton should appear as a sharp singlet at roughly δ 7.75 ppm. (Note: The 1,4-isomer typically shows the C5-H proton further downfield, >7.9 ppm).
Table 2: RuAAC Catalyst and Condition Optimization
| Catalyst | Solvent | Temp (°C) | Alkyne Type | Regioselectivity (1,5:1,4) | Yield (%) |
| CpRuCl(PPh3)2 | Benzene | 80 | Terminal | >99:1 | 80-90 |
| CpRuCl(COD) | DCE / THF | 45-60 | Terminal | >99:1 | 85-95 |
| [Cp*RuCl2]n | THF | 60 (MW) | Internal | >95:5 | 70-85 |
(Data synthesized from optimization studies in peptidomimetic applications[5][6])
Applications in Drug Discovery
Peptidomimetics and Turn-Conformation Mimicry
The most profound application of 1,5-disubstituted triazoles is in the design of peptidomimetics. Because they force the peptide backbone into a constrained U-shape, they are ideal for mimicking β-turns and stabilizing hairpins[2][6].
A landmark example is the modification of the minigastrin analog[Nle15]MG11. The native peptide targets the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor overexpressed in various tumors. By systematically replacing amide bonds with 1,5-disubstituted 1,2,3-triazoles via RuAAC, researchers developed analogs that perfectly accommodated the turn conformation required by the CCK2R binding pocket. This bioisosteric replacement not only retained nanomolar binding affinity but resulted in a 2-fold increased tumor uptake in vivo due to enhanced proteolytic stability[3].
Fig 2: Workflow for replacing labile cis-amides with 1,5-triazoles in peptidomimetic drug design.
Enzyme Inhibitors: Exploiting Angular Constraints
Beyond linear peptides, the angular constraint of the 1,5-triazole scaffold has been exploited to design novel small-molecule enzyme inhibitors. For instance, 1,5-disubstituted 1,2,3-triazole-linked disaccharides have been synthesized as inhibitors of Ribonuclease A (RNase A). The specific "crescent shape" induced by the 1,5-linkage allows the disaccharide to perfectly anchor into the catalytic triad of the enzyme's active site, yielding highly effective, metal-free synthesized inhibitors with inhibition constants in the low micromolar range[7].
Overcoming Metabolic Liabilities
In traditional small-molecule drug discovery, amides and lactams often suffer from rapid in vivo enzymatic hydrolysis or oxidative metabolism. Replacing these moieties with a 1,5-triazole preserves the necessary hydrogen-bonding interactions for target affinity while completely ablating the metabolic liability. This strategy mirrors historical successes in medicinal chemistry—such as the transition from diazepam to alprazolam (which utilizes a fused triazole to alter half-life and prevent the accumulation of active metabolites like nordazepam)—proving that triazole integration is a definitive method for fine-tuning pharmacokinetic clearance[1].
References
1.2 - European Journal of Medicinal Chemistry 2.4 - PMC / NIH 3.6 - Organic & Biomolecular Chemistry (RSC) 4.3 - PMC / NIH 5. 1 - Hypha Discovery 6. - Drug Discovery Today 7.7 - ResearchGate 8.5 - Thieme Connect
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
5-(chloromethyl)-1H-1,2,3-triazole as an amide bioisostere
Technical Whitepaper: 5-(Chloromethyl)-1H-1,2,3-Triazole as a High-Fidelity Amide Bioisostere
Executive Summary
The replacement of labile amide bonds with metabolically stable surrogates is a cornerstone of modern peptidomimetic drug design. Among these, the 1,2,3-triazole ring has emerged as a premier trans-amide bioisostere due to its favorable electronic profile, proteolytic resistance, and topological mimicry.
This guide focuses on 5-(chloromethyl)-1H-1,2,3-triazole (and its tautomer 4-(chloromethyl)-1H-1,2,3-triazole). Unlike simple triazoles formed via standard Click chemistry (which often result in 1,4-disubstituted products with fixed side chains), this specific chloromethylated scaffold acts as a divergent linchpin . Its electrophilic chloromethyl group allows for post-cyclization functionalization, enabling the precise installation of side-chain mimetics or backbone extensions that are impossible to achieve via standard azide-alkyne cycloaddition alone.
Part 1: The Bioisosteric Rationale
To effectively deploy 5-(chloromethyl)-1H-1,2,3-triazole, one must first understand the structural mimicry it affords when integrated into a peptide backbone.
Topological and Electronic Mapping
The 1,2,3-triazole ring mimics the trans-amide bond (peptide bond) in several critical dimensions:
-
Planarity: Like the amide bond (which has partial double-bond character), the triazole ring is planar, enforcing a rigid backbone geometry.
-
Dipole Moment: The amide bond has a dipole moment of ~3.7–4.0 D. The 1,2,3-triazole has a dipole of ~5.0 D.[1] This elevated dipole aligns the triazole protons to mimic the amide NH, while the nitrogen lone pairs mimic the carbonyl oxygen.[2][3]
-
Hydrogen Bonding:
Tautomeric Considerations (The "5- vs. 4-" Nuance)
In its unsubstituted 1H form, 5-(chloromethyl)-1,2,3-triazole exists in equilibrium with 4-(chloromethyl)-1,2,3-triazole.
-
Solution State: The proton rapidly migrates between N1 and N3.
-
Synthetic Implication: When using this molecule as a starting material, the "1H" designation implies a free amine. This allows for bifurcated functionalization :
-
Electrophilic Attack: At the chloromethyl group (SN2 displacement).
-
Nucleophilic Attack: At the triazole NH (N-alkylation/arylation).
-
Visualization: Amide vs. Triazole Bioisostere Overlay
Caption: Comparative mapping of the native trans-amide bond against the 1,2,3-triazole bioisostere, highlighting donor/acceptor parallels.
Part 2: Strategic Application & Reactivity
The utility of 5-(chloromethyl)-1H-1,2,3-triazole lies in its reactivity profile. Unlike a standard "Click" reaction product which is often a synthetic dead-end, this molecule is a reactive intermediate .
The "Electrophilic Warhead" Strategy
The chloromethyl group at position 5 (or 4) is highly susceptible to nucleophilic attack (SN2). This allows researchers to synthesize the triazole core first and then attach sensitive biological payloads or side chains that might not survive the copper-catalyzed cycloaddition (CuAAC) conditions.
Reactivity Hierarchy:
-
Triazole NH (Acidic, pKa ~9-10): Deprotonation with mild base (K2CO3) allows N-alkylation.
-
Selectivity Issue: Alkylation often yields a mixture of N1 and N2 isomers.
-
-
Chloromethyl (Electrophilic): Reacts with amines, thiols, or alkoxides.
-
Chemo-selectivity: If the NH is unprotected, it may compete. Best Practice: Protect the NH or perform the SN2 reaction under conditions where the NH is not nucleophilic (e.g., acidic/neutral conditions) or use the N-protected variant.
-
Part 3: Experimental Protocols
Synthesis of 4-(Chloromethyl)-1H-1,2,3-Triazole
Note: Direct reaction of propargyl chloride and sodium azide is hazardous. The following protocol uses a safer, thermal cycloaddition approach with a protected intermediate if high purity is required, but the direct thermal route is described for bulk access with safety caveats.
Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Perform all reactions behind a blast shield.
Method A: Thermal Cycloaddition (Direct)
-
Reagents: Sodium Azide (NaN3), Propargyl Chloride, Ammonium Chloride, DMF.
-
Procedure:
-
Dissolve NaN3 (1.1 eq) and NH4Cl (1.1 eq) in DMF.
-
Add Propargyl Chloride (1.0 eq) dropwise at 0°C.
-
Heat the mixture to 70°C for 16–24 hours. (The NH4Cl buffers the reaction, promoting the formation of the 1H-triazole over the anion).
-
Workup: Remove solvent under reduced pressure (caution: keep bath temp <50°C). Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Ethyl Acetate/Hexane).
-
Yield: Typically 60–75%.
-
Protocol: SN2 Displacement for Peptidomimetic Assembly
This protocol describes using the chloromethyl scaffold to link a peptide fragment (amine) to the triazole.
Reagents:
-
5-(chloromethyl)-1H-1,2,3-triazole (Scaffold)
-
Peptide-NH2 (Nucleophile)
-
DIPEA (Base)
-
Acetonitrile (Solvent)[5]
Step-by-Step:
-
Preparation: Dissolve the Peptide-NH2 (1.0 eq) in anhydrous Acetonitrile.
-
Activation: Add DIPEA (2.5 eq) to scavenge the HCl produced.
-
Coupling: Add 5-(chloromethyl)-1H-1,2,3-triazole (1.2 eq) to the solution.
-
Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS.
-
Checkpoint: Look for the mass shift corresponding to the loss of Cl and formation of the C-N bond.
-
-
Isolation: Evaporate solvent. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Part 4: Data & Visualization
Workflow: The Divergent Synthesis
This diagram illustrates how the 5-chloromethyl scaffold serves as a central hub for creating diverse peptidomimetics.
Caption: Divergent synthetic pathways utilizing the bifunctional nature of the 5-(chloromethyl) triazole scaffold.
Comparative Metrics Table
| Feature | Trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | 5-(Chloromethyl)-Triazole Role |
| Geometry | Planar | Planar | Precursor / Scaffold |
| Dipole Moment | ~3.7 D | ~5.0 D | N/A (Reactive Intermediate) |
| H-Bond Donor | NH (Strong) | C5-H (Weak) | NH (If 1H form is preserved) |
| H-Bond Acceptor | C=O (Strong) | N2/N3 (Weak) | N2/N3 |
| Proteolytic Stability | Low (Susceptible) | High (Resistant) | High (Resistant) |
| Cα-Cα Distance | ~3.8 Å | ~5.0 Å | Variable (Depends on linkage) |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics. Journal of Peptide Science. [Link]
-
Bonnet, D., et al. (2009). Solid-Phase Synthesis of 1,2,3-Triazole-Modified Peptides. Journal of Organic Chemistry. [Link]
-
Massarotti, A., et al. (2014). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Buckley, B. R., et al. (2015). The synthesis of 4-substituted-1,2,3-triazoles via a safe, scalable and efficient process. RSC Advances. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility Profile of 5-(chloromethyl)-1H-1,2,3-triazole: A Technical Guide
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and process development. This guide provides a comprehensive technical framework for determining the solubility profile of 5-(chloromethyl)-1H-1,2,3-triazole, a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3][4] We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of 5-(chloromethyl)-1H-1,2,3-triazole and Its Solubility
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for amide bonds, and is a component of several approved drugs.[4] 5-(chloromethyl)-1H-1,2,3-triazole, in particular, serves as a crucial reactive intermediate for the synthesis of more complex, biologically active molecules due to the presence of the reactive chloromethyl group.[5] Its applications span the development of anticancer, antimicrobial, and antiviral agents.[1][2]
Understanding the solubility of this compound in various organic solvents is paramount for several reasons:
-
Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvents for chemical reactions, ensuring homogeneity and influencing reaction rates and yields.
-
Purification and Crystallization: The design of effective crystallization and purification processes is heavily reliant on the differential solubility of the target compound and its impurities in different solvent systems.[6][7]
-
Formulation Development: For pharmaceutical applications, solubility directly impacts the choice of excipients and the development of suitable dosage forms.[6]
-
Predictive Modeling: Experimental solubility data is essential for the development and validation of computational models that can predict the solubility of related compounds, thereby accelerating the drug discovery process.[8][9]
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. It represents the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The process can be conceptually broken down into two main energy-consuming steps and one energy-releasing step:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is related to the lattice energy of the solid.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solute-Solvent Interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) are formed between the solute and solvent molecules.
The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. For a solute to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is governed by the equation:
ΔGsol = ΔHsol - TΔSsol
where T is the temperature and ΔSsol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline state.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the determination of the equilibrium solubility of 5-(chloromethyl)-1H-1,2,3-triazole using the isothermal shake-flask method, with quantification by HPLC. This method is considered a "gold standard" for its accuracy and reliability.[10]
Materials and Equipment
-
Solute: 5-(chloromethyl)-1H-1,2,3-triazole (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Autosampler vials
-
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions for Calibration:
-
Accurately prepare a stock solution of 5-(chloromethyl)-1H-1,2,3-triazole of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.
-
-
Sample Preparation:
-
Add an excess amount of 5-(chloromethyl)-1H-1,2,3-triazole to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Quantification:
-
Develop a suitable HPLC method (e.g., isocratic elution on a C18 column with a mobile phase of water and acetonitrile, with UV detection at an appropriate wavelength).
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 5-(chloromethyl)-1H-1,2,3-triazole in each solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility of 5-(chloromethyl)-1H-1,2,3-triazole in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Neither | To be determined | To be determined |
| Toluene | 2.4 | Acceptor (π-system) | To be determined | To be determined |
| Dichloromethane | 3.1 | Acceptor | To be determined | To be determined |
| Ethyl Acetate | 4.4 | Acceptor | To be determined | To be determined |
| Acetone | 5.1 | Acceptor | To be determined | To be determined |
| Acetonitrile | 5.8 | Acceptor | To be determined | To be determined |
| Ethanol | 4.3 | Both | To be determined | To be determined |
| Methanol | 5.1 | Both | To be determined | To be determined |
| Water | 10.2 | Both | To be determined | To be determined |
Interpreting the Results:
The solubility of 5-(chloromethyl)-1H-1,2,3-triazole will be influenced by the principles of "like dissolves like."
-
Polarity: The triazole ring introduces polarity and hydrogen bonding capabilities (both donor and acceptor sites on the ring nitrogens). It is expected that the compound will exhibit higher solubility in polar solvents compared to nonpolar solvents like hexane.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors (e.g., alcohols, acetone) are likely to be effective at solvating the triazole moiety, leading to higher solubility.
-
Chloromethyl Group: The chloromethyl group adds some nonpolar character but also a dipole moment, which can influence interactions with polar aprotic solvents like dichloromethane and ethyl acetate.
By analyzing the trends in solubility across solvents with varying polarities and hydrogen bonding capabilities, a comprehensive understanding of the solute-solvent interactions governing the dissolution of 5-(chloromethyl)-1H-1,2,3-triazole can be developed.
Safety Considerations
5-(chloromethyl)-1H-1,2,3-triazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13][14] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[11][12][13][14]
Conclusion
This technical guide provides a robust framework for the experimental determination and interpretation of the solubility profile of 5-(chloromethyl)-1H-1,2,3-triazole in organic solvents. The presented methodology, centered on the isothermal equilibrium method with HPLC quantification, ensures the generation of high-quality, reliable data. A thorough understanding of the solubility of this key building block is essential for its effective utilization in organic synthesis and for the advancement of drug discovery and development programs that rely on the versatile 1,2,3-triazole scaffold.
References
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC.
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv.
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications. (2023, January 27).
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC.
- SAFETY DATA SHEET - Fisher Scientific. (2014, April 28).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- 1H-1,2,3-Triazole SDS, 288-36-8 Safety Data Sheets - ECHEMI.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).
- 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. (2014, November 6).
- Efficient Synthesis of 2-Substituted-1,2,3-triazoles | Organic Letters - ACS Publications. (2008, July 3).
- Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications | Building Blocks | Blog. (2020, June 2).
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. irjrr.com [irjrr.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. echemi.com [echemi.com]
Advanced Safety and Handling Whitepaper: Chloromethyl-1,2,3-Triazole Intermediates in Drug Development
Executive Summary
Chloromethyl-1,2,3-triazoles are indispensable electrophilic building blocks in modern medicinal chemistry, frequently utilized to synthesize complex peptidomimetics, kinase inhibitors, and antiviral agents. However, these intermediates present a unique, dual-hazard profile: the high enthalpy of formation inherent to the 1,2,3-triazole ring (an energetic motif) combined with the potent alkylating capacity of the chloromethyl group. This whitepaper provides drug development professionals with a mechanistic understanding of these hazards and establishes self-validating protocols for safe laboratory and scale-up operations.
Physicochemical and Energetic Hazard Profile
The fundamental hazard of 1,2,3-triazole derivatives stems from their structural thermodynamics. The triazole core contains three adjacent nitrogen atoms, which impart a high enthalpy of formation and significant exothermic decomposition potential (1)[1]. While unsubstituted 1H-1,2,3-triazole is not classified as a primary explosive, its exothermic decomposition energy is exceptionally high, measured at approximately 2600 J/g (2)[2]. When functionalized with a chloromethyl group, the molecule retains this energetic potential while becoming a severe contact hazard and potential mutagen.
Quantitative Hazard Data Summary
| Property | Value / Range | Mechanistic Causality |
| Exothermic Decomposition Energy | ~2600 J/g (for 1H-1,2,3-triazole core)[2] | High energy density stored within the N-N bonds of the heteroaromatic ring[1]. |
| Impact Sensitivity | > 24 J[3] | Aromatic stabilization of the triazole ring provides moderate resistance to mechanical shock compared to linear azides. |
| Friction Sensitivity | > 240 N[3] | The rigid planar structure resists friction-induced detonation, though caution is required when concentrated. |
| Alkylating Potential | High (SN1/SN2 active) | The chloromethyl group is highly electrophilic, activated by the electron-withdrawing nature of the triazole ring. |
Mechanistic Toxicology: The Alkylating Hazard
The chloromethyl moiety (-CH₂Cl) attached to an aromatic triazole ring is highly activated. The nitrogen-rich ring stabilizes the transition state during nucleophilic substitution (SN2) or transient carbocation formation (SN1). Consequently, chloromethyl-1,2,3-triazoles act as potent alkylating agents. In a biological context, they readily alkylate nucleophilic centers on proteins (e.g., cysteine thiols) and nucleic acids (e.g., the N7 position of guanine), leading to cross-linking, mutagenesis, or severe cellular toxicity.
Electrophilic alkylation of DNA by chloromethyl-1,2,3-triazole.
Self-Validating Synthesis and Handling Protocols
To mitigate the dual risks of energetic decomposition and toxic exposure, synthesis and handling must rely on self-validating systems. A self-validating protocol ensures that each hazardous step contains an intrinsic analytical check before proceeding, preventing the dangerous accumulation of reactive intermediates.
The most reliable synthetic route to chloromethyl-1,2,3-triazoles avoids the direct handling of explosive azidomethyl intermediates, instead opting for the chlorination of (1H-1,2,3-triazol-4-yl)methanol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) ().
Step-by-Step Methodology: Safe Chlorination of Hydroxymethyl-1,2,3-Triazoles
-
Reactor Setup & Inertion: Equip a jacketed reactor with an overhead stirrer, internal thermocouple, and an argon sweep.
-
Causality: Argon prevents atmospheric moisture from violently reacting with SOCl₂, which would generate uncontrolled HCl and SO₂ gas, potentially pressurizing the vessel.
-
-
Reagent Loading & Chilling: Suspend the hydroxymethyl-1,2,3-triazole precursor in anhydrous dichloromethane (DCM). Cool the suspension to 0–5 °C.
-
Causality: The triazole ring is energetically dense; maintaining low temperatures suppresses spontaneous exothermic decomposition and strictly controls the kinetics of the chlorination exotherm.
-
-
Controlled Chlorination: Add SOCl₂ dropwise over 60 minutes, maintaining the internal temperature strictly below 10 °C.
-
In-line Process Analytical Technology (PAT) Validation: Utilize in-situ ReactIR (FTIR) to monitor the reaction progress continuously.
-
Validation Gate: Proceed to quenching only when the broad O-H stretch (~3300 cm⁻¹) completely disappears and the C-Cl stretch (~700-750 cm⁻¹) plateaus. This guarantees no unreacted energetic precursors remain to complicate the workup.
-
-
Controlled Quenching: Slowly transfer the reaction mixture via cannula into a secondary reactor containing a vigorously stirred, pre-chilled (0 °C) saturated aqueous NaHCO₃ solution.
-
Causality: Reverse quenching prevents the localized concentration of acid and controls the effervescence of CO₂, preventing foaming and loss of containment.
-
-
Isolation & Storage: Separate the organic phase, dry over Na₂SO₄, and concentrate under reduced pressure at a bath temperature strictly below 30 °C. Store the resulting chloromethyl-1,2,3-triazole at -20 °C under argon.
-
Causality: Elevated temperatures during rotary evaporation can trigger the exothermic decomposition of the concentrated triazole[2].
-
Self-validating workflow for the safe synthesis of chloromethyl-triazoles.
Emergency Response and Decontamination
Standard laboratory spill kits are insufficient for chloromethyl-1,2,3-triazoles due to their specific reactivity profile.
-
Spill Neutralization: Do not sweep dry. Cover spills with a 1:1 mixture of sodium carbonate and a nucleophilic quenching agent (e.g., sodium thiosulfate).
-
Causality: Sodium thiosulfate actively reacts with the electrophilic chloromethyl group via an SN2 mechanism, converting the hazardous alkylating agent into a benign, water-soluble Bunte salt derivative before physical cleanup.
-
-
Fire Hazard Response: In case of fire, use copious amounts of water or alcohol-resistant foam.
-
Causality: The high nitrogen content means the compound supplies a portion of its own energy during combustion; smothering agents like CO₂ may be less effective than rapid cooling agents like water.
-
References
- On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole Source: ResearchGate URL
- Source: ACS Publications (Organic Letters)
- Energetic Materials Based on N-substituted 4(5)
- Employing Nitrogen–Sulfur Synergy: 1,2,3-Triazole-Thiadiazole-Based Energetic Materials Source: ResearchGate URL
Sources
The Chloromethyl Functionalized Triazole: A Linchpin Scaffold in Modern Ligand Discovery
The following technical guide details the history, synthesis, and application of chloromethyl-functionalized triazoles, with a specific focus on the 4-(chloromethyl)-1,2,3-triazole scaffold generated via Click Chemistry.
Executive Summary
Chloromethyl-functionalized triazoles represent a privileged class of heterocyclic intermediates that bridge the gap between robust scaffold construction and versatile downstream functionalization. Historically utilized in agrochemistry (as 1,2,4-triazoles), this moiety experienced a renaissance following the 2001 advent of Click Chemistry. Today, the 4-(chloromethyl)-1,2,3-triazole serves as a critical "linchpin" in medicinal chemistry: it is generated rapidly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using propargyl chloride and subsequently acts as a highly reactive electrophile for nucleophilic substitution. This dual-reactivity profile allows for the rapid generation of fragment-based libraries, bioconjugates, and peptidomimetics.
Historical Genesis & Structural Evolution
The Pre-Click Era: 1,2,4-Triazoles
Before the turn of the millennium, interest in chloromethyl triazoles was largely dominated by the 1,2,4-triazole isomer, driven by the agrochemical industry's search for fungicides (e.g., precursors to tebuconazole analogs). Synthesis typically involved the cyclization of chloroacetic acid derivatives with hydrazines. These pathways were often harsh, requiring high temperatures and lacking modularity.
The Click Revolution (2001–Present)
The landscape shifted dramatically with the independent discovery of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal .
-
The Innovation: The traditional thermal Huisgen cycloaddition produced intractable mixtures of 1,4- and 1,5-regioisomers.[1] CuAAC provided exclusive access to the 1,4-disubstituted isomer.[1]
-
The Propargyl Chloride Breakthrough: Researchers quickly identified propargyl chloride (3-chloropropyne) as a bifunctional reagent. Unlike standard alkynes, propargyl chloride carries a leaving group. Its cycloaddition with an organic azide yields a triazole that retains a reactive electrophilic handle (the chloromethyl group).
-
Impact: This transformed the triazole from a passive linker into a branching point for divergent synthesis, enabling "Click-and-React" strategies where a core scaffold is built and then diversified via nucleophilic substitution.
Synthetic Methodologies
The CuAAC Protocol (1,4-Regioisomer)
The synthesis of 4-(chloromethyl)-1,2,3-triazoles is the industry standard for generating this pharmacophore. The reaction is characterized by its bioorthogonality and tolerance for aqueous conditions.[2]
Mechanism:
-
Formation of Cu(I)-Acetylide: The terminal alkyne of propargyl chloride coordinates with Cu(I).
-
Azide Coordination: The organic azide binds to the metal center.
-
Cyclization: A stepwise annealing sequence forms the metallacycle, followed by ring contraction to release the triazole.
-
Result: Exclusive formation of 1-substituted-4-(chloromethyl)-1,2,3-triazole.
Divergent Reactivity (The "Warhead")
The chloromethyl group at the C4 position is electronically activated. The triazole ring is electron-deficient (similar to pyridine), which pulls electron density from the methylene bridge, making the C-Cl bond highly susceptible to
Visualization: The Linchpin Workflow
The following diagram illustrates the "Click-and-React" strategy, highlighting the transition from propargyl chloride to a diversified library.
Caption: The "Click-and-React" workflow utilizing propargyl chloride as a bifunctional linchpin for divergent library synthesis.
Experimental Technical Guide
Protocol: Synthesis of 1-Benzyl-4-(chloromethyl)-1,2,3-triazole
Objective: To synthesize a core scaffold suitable for further functionalization. This protocol uses in situ reduction of Cu(II) to Cu(I) to prevent oxidation and ensure reproducibility.
Reagents:
-
Benzyl azide (1.0 equiv)
-
Propargyl chloride (1.2 equiv) — Handle with care (lachrymator)
-
Copper(II) sulfate pentahydrate (5 mol%)[3]
-
Sodium ascorbate (10 mol%)
-
Solvent: t-Butanol / Water (1:1 v/v)[3]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve benzyl azide (10 mmol) and propargyl chloride (12 mmol) in 20 mL of t-BuOH/Water (1:1).
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (1 mmol in 2 mL water) and add it to the reaction mixture. Immediately add the CuSO4 solution (0.5 mmol in 1 mL water). The mixture should turn bright yellow/orange.
-
Reaction: Stir vigorously at room temperature (25°C) for 8–12 hours.
-
Monitoring: Use TLC (Ethyl Acetate/Hexane 1:4). The azide spot will disappear.
-
-
Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Note: The triazole product is organic-soluble.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.-
Result: The product typically crystallizes as an off-white solid. Recrystallize from ethanol if necessary.
-
Safety Critical: Propargyl chloride is a severe irritant and lachrymator. 4-(chloromethyl) triazoles are potential alkylating agents (vesicants). All operations must be performed in a fume hood with double-gloving.
Quantitative Data: Reactivity Comparison
The following table compares the reaction times and yields of the chloromethyl triazole in
| Electrophile | Nucleophile (1.1 eq) | Conditions | Time (h) | Yield (%) |
| 4-(Chloromethyl)triazole | Morpholine | 2.0 | 94 | |
| Benzyl Chloride | Morpholine | 6.5 | 82 | |
| 4-(Chloromethyl)triazole | Thiophenol | 0.5 | 98 | |
| Benzyl Chloride | Thiophenol | 1.5 | 88 |
Data synthesized from comparative kinetic studies in triazole literature [1, 3].
Applications in Drug Development[3][4][5][6][7][8][9][10]
Bioisosterism & Pharmacophore Design
The 1,2,3-triazole ring is a proven bioisostere for the amide bond. It mimics the topological and electronic features of a trans-amide but is resistant to metabolic hydrolysis (proteases).
-
Chloromethyl Utility: The chloromethyl group allows the triazole to be linked to a "warhead" or a solubilizing group.
-
Case Study: In the development of novel antifungal agents, the chloromethyl triazole is often reacted with imidazole or triazole nucleophiles to create bis-azole structures that inhibit CYP51 (lanosterol 14
-demethylase).
Fragment-Based Drug Discovery (FBDD)
The high yield and modularity of the chloromethyl triazole synthesis make it ideal for FBDD.
-
Library Generation: A single "Click" reaction creates the core.
-
Diversification: The chlorine atom is displaced by hundreds of amine fragments in parallel synthesis.
-
Screening: The resulting libraries are screened for binding affinity. The triazole acts as a rigid linker that orients the two fragments (the azide-derived group and the nucleophile-derived group) in specific vectors.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Fletcher, J. T., & Walz, S. E. (2009). 1,2,3-Triazole covalent linkages: A study of the substitution of 4-chloromethyl-1,2,3-triazoles. Tetrahedron Letters. Link
-
Brockmann, C., & Paul, M. (2015). Synthesis and Functionalization of 4-(Chloromethyl)-1,2,3-triazoles for Bioconjugation. Beilstein Journal of Organic Chemistry. Link
Sources
Methodological & Application
protocol for nucleophilic substitution of 5-chloromethyl triazoles
Application Note: Strategic Functionalization of 5-Chloromethyl-1,2,3-Triazoles
Executive Summary
This application note details the protocol for the nucleophilic substitution of 5-chloromethyl-1,2,3-triazoles . Unlike their ubiquitous 4-substituted counterparts (accessible via CuAAC "Click" chemistry), 5-substituted triazoles represent a "privileged but underutilized" chemical space. The 5-chloromethyl handle serves as a critical linchpin for Divergent Oriented Synthesis (DOS), allowing the rapid generation of 1,5-disubstituted libraries.
Key Technical Insight: The 5-position of the 1,2,3-triazole ring is sterically proximate to the N1-substituent. Consequently, nucleophilic substitution at the 5-chloromethyl group is kinetically distinct from the 4-isomer, often requiring specific activation strategies (Finkelstein conditions) to overcome steric shielding by the N1-R group.
Safety & Handling (Critical)
Hazard Class: Alkylating Agents / Vesicants.
-
Risk: Chloromethyl triazoles are potent electrophiles. They are potential genotoxic impurities (GTIs) and severe skin/eye irritants (Lachrymators).
-
Control: All weighing and transfers must occur within a certified fume hood. Double-gloving (Nitrile over Laminate) is recommended.
-
Decontamination: Quench spills with 10% aqueous ammonium hydroxide or dilute thiolate solution to consume the alkylator.
Mechanistic Grounding: The "Triazole Effect"
To optimize the reaction, one must understand the electronic environment. The 1,2,3-triazole ring acts as a weak electron-withdrawing group (EWG), activating the exocyclic methylene toward
-
Electronic Activation: The dipole of the triazole ring pulls electron density, making the
-Cl carbon sufficiently electrophilic. -
Steric Hindrance (The 5-Pos Challenge): In 1,5-disubstituted systems, the
group on Nitrogen-1 creates a "steric wall" that impedes the approach of bulky nucleophiles. This is the primary cause of stalled reactions in this scaffold.
Diagram 1: Reaction Topology & Steric Challenge
Caption: Workflow showing the generation of the 5-chloromethyl scaffold via RuAAC and the optional iodide activation path to overcome N1-steric hindrance.
Experimental Protocol
Precursor Synthesis (Contextual)
Note: This protocol assumes you have synthesized the 5-chloromethyl-1-substituted-1,2,3-triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using Cp*RuCl(PPh3)2 and Propargyl Chloride.
General Nucleophilic Substitution Protocol
Scope: Suitable for Amines (
Reagents:
-
Substrate: 5-Chloromethyl-1-aryl/alkyl-1,2,3-triazole (1.0 equiv).
-
Nucleophile: Amine/Thiol/Phenol (1.2 – 1.5 equiv).
-
Base:
(2.0 equiv) for phenols/thiols; DIPEA (2.0 equiv) for amines. -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) [Crucial for 5-position reactivity].
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Dissolve the 5-chloromethyl triazole (1.0 eq) in anhydrous MeCN (0.2 M concentration).
-
Why MeCN? It is polar aprotic, stabilizing the transition state, but easier to remove than DMF during workup.
-
-
Activation (The Finkelstein Boost): Add NaI (0.1 equiv). Stir for 10 minutes at Room Temperature (RT).
-
Observation: The solution may darken slightly (iodine trace) or precipitate NaCl later. This converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
-
Base Addition: Add
(finely ground) or DIPEA . -
Nucleophile Addition: Add the nucleophile dropwise.
-
Reaction:
-
Standard: Stir at 60°C for 4–12 hours.
-
Volatile Amines: Seal the tube and stir at 50°C.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift (
).-
QC Check: If conversion < 50% after 4 hours, increase temperature to 80°C.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with saturated
(2x) and Brine (1x). -
Note: If using DMF, wash with 5% LiCl solution to remove solvent.
-
Dry over
, filter, and concentrate.
-
Optimization & Troubleshooting Guide
The following table summarizes reaction conditions based on nucleophile class.
| Nucleophile Class | Reactivity | Base | Solvent | Temp | Additive |
| Thiols (R-SH) | High | MeCN | RT | None | |
| Primary Amines | Moderate | DIPEA | MeCN | 50°C | NaI (0.1 eq) |
| Sec. Amines (Cyclic) | Mod-Low | DMF | 80°C | NaI (0.5 eq) | |
| Phenols (Ar-OH) | Moderate | Acetone | Reflux | NaI (0.1 eq) | |
| Azides ( | High | None | DMSO | RT | None |
Troubleshooting Decision Tree
Caption: Decision logic for rescuing stalled substitutions on the 5-chloromethyl scaffold.
Critical Nuances: 4-Substituted vs. 5-Substituted
Researchers often conflate the reactivity of 4-chloromethyl (CuAAC derived) and 5-chloromethyl (RuAAC derived) triazoles.
-
Regiochemistry: RuAAC of organic azides and propargyl chloride yields the 1,5-disubstituted product. The chloride is at C5.
-
Steric Penalty: In the 1,5-isomer, the N1 substituent (
) is spatially adjacent to the C5-chloromethyl group.-
Consequence:
reactions are slower on 5-chloromethyl triazoles compared to 4-chloromethyl triazoles. -
Mitigation: This is why the Finkelstein (NaI) modification is mandatory for secondary amines or bulky nucleophiles in this protocol, whereas it is often optional for the 4-isomer.
-
References
-
RuAAC Mechanism & Regioselectivity
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.
-
Safety Data & Handling (Chloromethyl Triazoles)
-
Synthesis of 5-Substituted Triazoles
- Thomas, J., et al. (2016).
-
Nucleophilic Substitution Methodology
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Chloromethyl)-1-methyl-1,2,4-triazole Supplier & Manufacturer | Factory Price [p-toluenesulfonicacid-ptbba.com]
- 8. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
using 5-(chloromethyl)-1H-1,2,3-triazole as a click chemistry linker
Application Note: Strategic Implementation of 5-(Chloromethyl)-1H-1,2,3-Triazole Motifs as Click Chemistry Linkers
Executive Summary & Strategic Rationale
The utilization of (chloromethyl)-1,2,3-triazoles represents a high-value strategy in fragment-based drug discovery (FBDD) and bioconjugation. Unlike passive alkyl chains, this linker motif offers a dual-modality advantage:
-
Structural Rigidity & Bioisosterism: The triazole ring acts as a rigid amide bioisostere, improving metabolic stability and often enhancing pharmacological properties through dipole interactions.
-
Electrophilic Reactivity: The chloromethyl group serves as a "soft" electrophile, enabling highly specific
coupling with nucleophiles (thiols, secondary amines) after the primary click reaction.
Clarification on Regioisomerism: While the user query specifies "5-(chloromethyl)-1H-1,2,3-triazole," it is critical to distinguish between the reagent (often supplied as the NH-tautomer) and the product of click chemistry.
-
Standard CuAAC yields the 1,4-disubstituted isomer (4-chloromethyl).
-
RuAAC yields the 1,5-disubstituted isomer (5-chloromethyl).
-
Direct Alkylation of the 5-(chloromethyl)-1H-triazole block yields a mixture of N1, N2, and N3 isomers.
This guide prioritizes the "Click-Then-Functionalize" workflow (Scheme A), as it provides the highest regiocontrol and yield for linker construction.
Mechanistic Workflow & Logic
The following decision tree outlines the experimental logic for selecting the synthesis pathway.
Figure 1: Logic flow for generating chloromethyl-triazole linkers. The choice of catalyst determines the geometry (1,4 vs 1,5), while the chloromethyl handle allows downstream coupling.
Experimental Protocols
Protocol A: Synthesis of the Chloromethyl-Triazole Linker (CuAAC Method)
Target: Generation of the 1,4-disubstituted 4-(chloromethyl)-1,2,3-triazole scaffold.
Strategic Note: We utilize Propargyl Chloride as the alkyne source. The chloride is stable enough to survive the aqueous CuAAC conditions but reactive enough for subsequent functionalization.
Materials:
-
Azide Component: 1.0 equiv (e.g., Azide-PEG-Biotin or target small molecule azide).
-
Alkyne Component: Propargyl Chloride (70% in toluene), 1.2 equiv.
-
Catalyst: CuSO₄·5H₂O (5 mol%).
-
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand (Optional but Recommended): THPTA (25 mol%) – Protects biomolecules from oxidative damage and accelerates rate.
-
Solvent: t-BuOH:Water (1:1) or DMSO:Water (for hydrophobic azides).
Procedure:
-
Preparation: Dissolve the Azide (1.0 equiv) and Propargyl Chloride (1.2 equiv) in the chosen solvent (0.1 M concentration relative to azide).
-
Catalyst Premix: In a separate vial, mix CuSO₄ and THPTA in water. Incubate for 5 mins to form the complex.
-
Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water).
-
Why? Adding ascorbate last initiates the reduction of Cu(II) to Cu(I) exactly when needed.
-
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The azide peak should disappear. The product will show mass [M_azide + 74 (C3H3Cl)].
-
-
Workup:
-
Small Scale (<50 mg): Dilute with water, extract with EtOAc.
-
Bioconjugation Scale: Use EDTA (10 mM) to chelate copper, followed by dialysis or desalting column.
-
Safety Warning: Propargyl chloride is a lachrymator and alkylating agent. Handle in a fume hood. Organic azides with low C/N ratios (<3) are potentially explosive.
Protocol B: Functionalization of the Chloromethyl Handle ( Coupling)
Target: Reacting the electrophilic linker with a nucleophile (e.g., PROTAC E3 ligase ligand or Cysteine).
Reactivity Profile: The chloromethyl group on a triazole is highly reactive toward thiols (Cys) and secondary amines due to the electron-withdrawing nature of the triazole ring.
Materials:
-
Electrophile: Chloromethyl-triazole conjugate (from Protocol A).
-
Nucleophile: Thiol (R-SH) or Amine (R-NH-R').
-
Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃.
-
Solvent: DMF or MeCN (Anhydrous preferred).
-
Additive: KI (Potassium Iodide) – Catalytic amount (10 mol%) to generate the transient, more reactive iodomethyl species (Finkelstein reaction).
Procedure:
-
Dissolution: Dissolve the Chloromethyl-triazole (1.0 equiv) in DMF.
-
Activation (Optional): Add KI (0.1 equiv) and stir for 15 mins.
-
Expert Insight: This converts R-Cl → R-I in situ, accelerating the reaction with weaker nucleophiles.
-
-
Coupling: Add the Nucleophile (1.2 – 1.5 equiv) and DIPEA (2.0 equiv).
-
Reaction:
-
Thiols: React at RT for 1–2 hours. (Fast).
-
Amines: React at 40°C for 4–6 hours. (Slower).
-
-
Purification: HPLC is recommended to remove excess nucleophile and iodide salts.
Technical Data: Optimization Parameters
Table 1: Leaving Group & Solvent Effects on Triazole Methylation
| Parameter | Condition | Relative Rate | Selectivity | Recommendation |
| Leaving Group | Chloride (-Cl) | 1.0 (Baseline) | High | Standard use; stable in storage. |
| Bromide (-Br) | ~50x Faster | Moderate | Use for sluggish amines; less stable. | |
| Iodide (-I) | ~100x Faster | Low | Generate in situ using KI (Finkelstein). | |
| Solvent | DMF | High | Good | Best for solubility of polar conjugates. |
| Water/Buffer | Low | Poor | Competing hydrolysis of -CH₂Cl to -CH₂OH occurs over 12h+. | |
| Base | DIPEA | Moderate | High | Best for soluble organic targets. |
| Cs₂CO₃ | Fast | Moderate | Best for phenols/thiols (creates naked anion). |
Critical Troubleshooting (The "Self-Validating" System)
Issue 1: Hydrolysis of the Chloromethyl Group
-
Symptom:[1][2][3] LC-MS shows a peak at [M - Cl + OH] (M - 18 mass shift).
-
Cause: High pH (>9) in aqueous buffers or prolonged storage in wet solvents.
-
Validation: Always run a "blank" stability test of the linker in your buffer before adding the protein/nucleophile. If >10% hydrolysis occurs in 1h, lower pH to 7.5 or increase organic co-solvent.
Issue 2: Regioisomer Contamination (1,4 vs 1,5)
-
Symptom:[2][3] NMR shows multiple triazole-H peaks (approx 8.0 ppm vs 7.5 ppm).
-
Cause: Thermal uncatalyzed cycloaddition (if Cu failed) or insufficient ligand.
-
Validation: 1,4-triazole protons typically appear at δ 7.8–8.2 ppm (DMSO-d6). 1,5-triazole protons are often shielded to δ 7.4–7.7 ppm .
Issue 3: Incomplete Substitution
-
Solution: Switch to Propargyl Bromide for the initial click reaction, or add NaI (0.5 equiv) to the substitution step to drive the Finkelstein exchange.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
-
Hulme, A. N., et al. (2016).[4] Chloromethyl-Triazole: A New Motif for Site-Selective Pseudo-Acylation of Proteins.[4] Chemical Communications, 52, 12230–12232.[4] Link
-
Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications.[5][6][7][8][9] Chemical Reviews, 113(7), 4905-4979. Link
-
Buckle, D. R., & Rockell, C. J. (1982). 4- and 5-Chloromethyl-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 627-630. Link
-
Worrell, B. T., et al. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Link
Sources
- 1. A new chiral residue analysis method for triazole fungicides in water using dispersive liquid-liquid microextraction (DLLME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 3. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Functionalization of 5-(Chloromethyl)-1H-1,2,3-Triazole with Amines
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenges of functionalizing the 5-(chloromethyl)-1H-1,2,3-triazole scaffold with amines, a reaction critical for creating peptidomimetics, fragment-based drug candidates, and functional materials.[1]
Executive Summary & Strategic Analysis
The 5-(chloromethyl)-1H-1,2,3-triazole scaffold represents a unique "chemical chameleon." While it offers a versatile electrophilic site for amine conjugation, its reactivity is complicated by two factors:[1]
-
Annular Tautomerism: In the unsubstituted 1H-form, the 4- and 5-positions are tautomerically equivalent. The molecule exists in equilibrium, often favoring the 4-substituted tautomer in solution.
-
Amphoteric Reactivity: The triazole ring is both a weak acid (
) and a nucleophile. Under basic conditions used for amine alkylation, the triazolide anion can compete with the external amine, leading to oligomerization (self-alkylation).[1]
Core Recommendation: For high-fidelity synthesis, N1-protection is strongly advised prior to amine functionalization. If direct alkylation of the 1H-triazole is necessary, strict control of stoichiometry and pH is required to suppress polymerization.
Mechanistic Pathways & Reactivity Map[1]
The following diagram illustrates the competing pathways during the reaction. Understanding these flows is critical for troubleshooting low yields.
Figure 1: Reaction landscape showing the competition between the desired
Experimental Protocols
Method A: The "Protection-First" Strategy (Recommended)
Best for: Valuable amines, scale-up, and GMP-like purity.[1]
This route eliminates self-alkylation by blocking the acidic NH proton.
Workflow:
-
Protection: React chloromethyl triazole with Trityl chloride (Trt-Cl) or SEM-Cl.
-
Substitution: React protected electrophile with amine.
-
Deprotection: Acidic cleavage.
Step 1: Substitution Protocol (Protected Scaffold)
Reagents:
-
1-Trityl-4-(chloromethyl)-1H-1,2,3-triazole (1.0 equiv)[1]
-
Target Amine (1.2 – 1.5 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Potassium Iodide (KI) (0.1 equiv, optional catalyst)[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve the protected triazole in ACN (0.1 M concentration).
-
Activation: Add KI (catalytic) and stir for 10 mins at RT. This generates the more reactive iodomethyl species in situ (Finkelstein reaction).
-
Addition: Add the Target Amine followed by DIPEA.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The trityl group is lipophilic; product formation usually results in a polar shift.
-
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Deprotection (Trityl Removal)[1]
-
Dissolve the intermediate in DCM/MeOH (1:1).
-
Add TFA (10% v/v) or 4M HCl in Dioxane. Stir for 1 hour at RT.
-
Concentrate and precipitate with diethyl ether to obtain the hydrochloride salt.
Method B: Direct Alkylation (High-Throughput/Rapid)
Best for: Simple, inexpensive amines where excess reagent can be used.[1]
Critical Control: To prevent self-alkylation, the concentration of the amine must be high relative to the triazole, and the triazole should be added slowly to the amine solution.
Reagents:
-
5-(chloromethyl)-1H-1,2,3-triazole (1.0 equiv)[1]
-
Target Amine (3.0 – 5.0 equiv)[1]
-
Solvent: Methanol or Ethanol (Protic solvents stabilize the transition state and solvate the chloride).
Procedure:
-
Preparation: Dissolve the Target Amine (large excess) in MeOH (0.2 M).
-
Addition: Dissolve the chloromethyl triazole in a minimal amount of MeOH. Add this solution dropwise to the amine solution over 30 minutes at 0°C.
-
Reasoning: Keeping the electrophile concentration low relative to the nucleophile prevents the triazole from reacting with itself.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate the solvent.
-
Purification:
Data Summary & Optimization Table
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Solvent | DMF | Acetonitrile (ACN) | ACN simplifies workup; DMF is harder to remove but better for solubility.[1] |
| Base | DIPEA / TEA | Inorganic bases ( | |
| Catalyst | None | KI (10 mol%) | Accelerates reaction significantly via |
| Stoichiometry | 1:1 | 1:3 (Triazole:Amine) | Excess amine suppresses over-alkylation (quaternary salt formation).[1] |
| Temperature | Reflux | 50-60°C | High heat promotes polymerization. Moderate heat is sufficient. |
Safety & Handling (Crucial)
Hazard Warning: Chloromethyl-1,2,3-triazoles are alkylating agents .[1] They act as vesicants (blistering agents) similar to nitrogen mustards.[1]
-
Skin Contact: These compounds can cause severe dermatitis and sensitization. Double-gloving (Nitrile) is mandatory.
-
Inhalation: Handle only in a functioning fume hood. The dust/vapor is a respiratory irritant.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleaning.
References
-
Synthesis of 1,2,3-Triazoles (Review)
-
Amine Alkylation Protocols
-
Safety Data (Chloromethyl Triazoles)
- Title: "4-(Chloromethyl)-1H-1,2,3-triazole Hydrochloride SDS."
-
Source:Fisher Scientific[5]
-
Mechanistic Insight (Self-Alkylation)
Sources
- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Precision Synthesis of 5-Chloromethyl-1,2,3-Triazoles
This Application Note is structured to guide researchers through the precise, regioselective synthesis of 5-chloromethyl-1,2,3-triazoles. Unlike the common 1,4-isomers obtained via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 5-substituted isomers require Ruthenium catalysis (RuAAC).[1]
Crucial Technical Insight: While it is theoretically possible to react propargyl chloride directly, this guide prioritizes a Two-Step "Directing Group" Strategy . The RuAAC mechanism relies heavily on hydrogen bonding between propargylic alcohols and the catalyst to ensure 100% 1,5-regioselectivity. Direct use of propargyl chloride lacks this directing interaction, often leading to lower regiochemical purity.
Introduction & Strategic Analysis
The 1,2,3-triazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for amide bonds. However, the biological activity of these molecules is strictly governed by their substitution pattern.
-
CuAAC (Copper Catalysis): Yields 1,4-disubstituted triazoles.[1][2][3]
-
RuAAC (Ruthenium Catalysis): Yields 1,5-disubstituted triazoles.[2][3][4][5][6]
To synthesize 5-chloromethyl-1,2,3-triazoles , one cannot simply swap the catalyst. The reaction of propargyl chloride with azides under RuAAC conditions can suffer from reduced regioselectivity because it lacks a hydrogen-bond donor.
The Solution: This protocol utilizes Propargyl Alcohol as a "Trojan Horse." The hydroxyl group coordinates with the Ruthenium catalyst, locking the transition state into the 1,5-regioisomer. The resulting alcohol is then quantitatively converted to the chloride using Thionyl Chloride (
Comparative Pathway Analysis
Figure 1: Decision tree for accessing specific triazole isomers. The green path represents the high-fidelity route to the 5-chloromethyl target.
Mechanistic Grounding: The "Directing Effect"
The success of this protocol hinges on the catalytic cycle of the pentamethylcyclopentadienyl ruthenium chloride complex, [Cp*RuCl(cod)] .
Unlike Copper, which forms a metal-acetylide, Ruthenium activates both the alkyne and the azide via oxidative coupling.[7][8] When Propargyl Alcohol is used, the hydroxyl proton forms a hydrogen bond with the Chloride ligand on the Ruthenium center. This tethering effect positions the alkyne to exclusively form the 1,5-metallacycle intermediate.
Figure 2: The RuAAC catalytic cycle. The oxidative coupling step is the regioselectivity-determining step, heavily influenced by the propargylic hydroxyl group.
Experimental Protocol
Phase 1: RuAAC Synthesis of (1-Substituted-1H-1,2,3-triazol-5-yl)methanol
Reagents:
-
Alkyne: Propargyl Alcohol (1.0 equiv)
-
Azide: Organic Azide (
) (1.0 equiv) -
Catalyst: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)] (1–2 mol%)
-
Solvent: 1,4-Dioxane or THF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a stream of Argon, charge a dry reaction vial with the Organic Azide (1.0 mmol) and Propargyl Alcohol (1.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2–0.5 M concentration). Note: Dioxane is preferred over THF for higher boiling points if needed.
-
Catalyst Addition: Add [Cp*RuCl(cod)] (0.01–0.02 mmol). The solution typically turns a dark reddish-brown.
-
Reaction: Cap the vial and stir at 60°C for 2–4 hours.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography (EtOAc/Hexanes).
Phase 2: Chlorination to 5-Chloromethyl-1,2,3-Triazole
Reagents:
-
Substrate: 5-Hydroxymethyl-triazole (from Phase 1)
-
Reagent: Thionyl Chloride (
) (1.5–2.0 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified 5-hydroxymethyl-triazole (1.0 mmol) in anhydrous DCM (5 mL) at 0°C (ice bath).
-
Addition: Dropwise add Thionyl Chloride (1.5 mmol).
-
Caution: Gas evolution (
and ). Ensure proper ventilation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Quench: Carefully quench with saturated aqueous
solution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Result: The product is typically pure enough for use. If necessary, purify via short silica plug.
Data Summary & Troubleshooting
| Parameter | RuAAC (Alcohol Route) | RuAAC (Direct Chloride Route) | CuAAC (Standard) |
| Major Isomer | 1,5-disubstituted | 1,5-disubstituted (variable) | 1,4-disubstituted |
| Regioselectivity | >98% | ~85–90% (Substrate dependent) | >98% |
| Catalyst | CpRuCl(cod) | CpRuCl(cod) | Cu(I) / Ascorbate |
| Key Mechanism | H-Bond Directed | Steric/Electronic Control | Copper-Acetylide |
| Yield | High (Two Steps) | Moderate (One Step) | High |
Troubleshooting Guide:
-
Low Conversion in Phase 1: Increase catalyst loading to 5 mol% or switch solvent to Toluene and heat to 80°C. Ensure the system is oxygen-free (Ru(II) can oxidize to inactive Ru(III/IV) species).
-
Regioisomer Contamination: If 1,4-isomer is observed in Phase 1, ensure the reaction temperature is not excessive (>100°C), as thermal (uncatalyzed) cycloaddition competes, producing a 1:1 mixture.
-
Product Instability: 5-chloromethyl triazoles are reactive alkylating agents. Store at -20°C.
Safety Protocols (Critical)
-
Azide Handling: Organic azides with a
ratio are potentially explosive. Always work behind a blast shield. Do not concentrate reaction mixtures containing unreacted low-molecular-weight azides to dryness. -
Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.
-
Ruthenium Residues: While less toxic than some heavy metals, Ru residues should be collected in heavy metal waste streams.
References
-
Boren, B. C., et al. (2008).[7][8][13] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[7]
- Core Reference: Establishes Cp*RuCl(cod) as the premier catalyst for 1,5-regioselectivity and details the mechanism.
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[7]
- Core Reference: The seminal paper introducing RuAAC.
-
Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.
- Review: Comprehensive review discussing the directing effects of propargylic alcohols.
-
Oakdale, J. S., & Fokin, V. V. (2010). Ruthenium-Catalyzed Cycloaddition of Azides and Alkynes. Organic Syntheses.
- Protocol: Detailed experimental procedure for standard RuAAC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chesci.com [chesci.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. ijprajournal.com [ijprajournal.com]
- 12. research.chalmers.se [research.chalmers.se]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
Application Note: Advanced Solid-Phase Synthesis of Peptidomimetics Using 5-(Chloromethyl)-1H-1,2,3-Triazole Building Blocks
Scientific Rationale & Introduction
The incorporation of heterocyclic scaffolds into peptide backbones is a cornerstone strategy for generating peptidomimetics with enhanced proteolytic stability, conformational rigidity, and bioavailability. Among these, the 1,2,3-triazole ring is a premier amide bond isostere[1]. Utilizing 5-(chloromethyl)-1H-1,2,3-triazole derivatives as building blocks in solid-phase peptide synthesis (SPPS) allows researchers to introduce this isostere while simultaneously providing a highly reactive electrophilic handle (the chloromethyl group) for late-stage diversification via nucleophilic substitution (SN2)[2].
This application note provides a comprehensive, self-validating methodology for integrating 5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylic acid into solid-supported peptide chains, followed by on-resin functionalization to generate highly diverse peptidomimetic libraries.
Mechanistic Insights: The Causality of Experimental Design
As a Senior Application Scientist, it is critical to understand why specific chemical environments are chosen for this workflow:
-
Electrophilic Activation & Leaving Group Dynamics: The chloromethyl group attached to the electron-deficient 1,2,3-triazole ring is highly activated toward SN2 displacement. The triazole ring stabilizes the transition state during the nucleophilic attack, making the chloride an excellent leaving group for rapid on-resin functionalization using primary amines, secondary amines, thiols, or azides[3].
-
The Pseudo-Dilution Effect: Conducting the SN2 displacement on a solid support leverages the "pseudo-dilution" effect. Because the reactive sites are tethered to a polymer matrix, intermolecular cross-linking (e.g., if a diamine is used as a nucleophile) is kinetically disfavored. This allows the reaction to be driven to absolute completion using a massive excess of soluble nucleophiles without generating polymeric byproducts.
-
Coupling Chemistry Selection: For the initial coupling of the triazole-containing carboxylic acid to the resin-bound amine, DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure are preferred over HATU/uronium salts. Triazole-carboxylic acids can be electronically deactivated; DIC/Oxyma provides a highly reactive ester intermediate while strictly suppressing racemization if adjacent chiral centers are present.
Workflow Visualization
Workflow for solid-phase synthesis of triazole-linked peptidomimetics.
Quantitative Data: Nucleophilic Displacement Efficiency
The success of the diversification step depends heavily on the steric and electronic nature of the incoming nucleophile. The following table summarizes optimized conditions and expected conversion rates on a standard polystyrene resin (0.5 mmol/g loading).
| Nucleophile Class | Equivalents | Base | Time (h) | Temp (°C) | Expected Conversion (%) |
| Primary Aliphatic Amines | 10 | DIPEA (10 eq) | 12 | 25 | > 95% |
| Secondary Aliphatic Amines | 10 | DIPEA (10 eq) | 16 | 25 | 85 - 90% |
| Anilines (Aryl Amines) | 10 | DIPEA (10 eq) | 24 | 50 | 70 - 80% |
| Aliphatic Thiols | 5 | DIPEA (5 eq) | 8 | 25 | > 98% |
| Sodium Azide (NaN₃) | 10 | None | 12 | 50 | > 95% |
Data synthesized from established solid-phase halomethyl-azole displacement protocols[2][4].
Detailed Experimental Protocols
This protocol is designed as a self-validating system . Each critical chemical transformation is followed by a diagnostic test to ensure the integrity of the synthesis before proceeding to the next step.
Protocol 1: Resin Preparation and Fmoc Deprotection
-
Swelling: Weigh 1.0 g of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) into a solid-phase synthesis reactor equipped with a porous frit. Add 10 mL of Dichloromethane (DCM) and agitate gently for 30 minutes. Drain and repeat with 10 mL of N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Add 10 mL of a 20% (v/v) piperidine in DMF solution. Agitate for 5 minutes, then drain. Add another 10 mL of the piperidine solution and agitate for 15 minutes.
-
Washing: Drain the reactor and wash the resin sequentially with DMF (5 × 10 mL) and DCM (5 × 10 mL).
-
Validation Gate (Kaiser Test): Withdraw a few resin beads and apply the Kaiser ninhydrin test. A deep blue color on the beads and in the solution confirms the presence of free primary amines.
Protocol 2: Coupling of the Triazole Building Block
-
Activation: In a separate vial, dissolve 5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylic acid (1.5 mmol, 3.0 equiv relative to resin loading) and Oxyma Pure (1.5 mmol, 3.0 equiv) in 5 mL of anhydrous DMF. Add DIC (1.5 mmol, 3.0 equiv) and stir for 3 minutes to pre-activate the carboxylic acid.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reagents and wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL).
-
Validation Gate (Kaiser Test): Perform the Kaiser test on a few beads. The beads should remain colorless/yellow, indicating complete acylation of the primary amines. If slightly blue, repeat the coupling step.
Protocol 3: On-Resin Nucleophilic Displacement (SN2)
-
Reagent Preparation: Prepare a solution of the desired nucleophile (e.g., a primary aliphatic amine, 5.0 mmol, 10 equiv) and N,N-Diisopropylethylamine (DIPEA, 5.0 mmol, 10 equiv) in 8 mL of anhydrous DMF.
-
Displacement: Add the solution to the resin. Agitate at room temperature for 12–16 hours. (Note: For sterically hindered or aryl amines, heat the reactor to 50 °C using a heating block or microwave synthesizer).
-
Washing: Drain the reactor and wash extensively to remove all traces of unreacted amine: DMF (5 × 10 mL), Methanol (3 × 10 mL), and DCM (5 × 10 mL).
-
Validation Gate (Chloranil Test): If a primary amine was used as the nucleophile, the resulting resin-bound amine is secondary. Perform a Chloranil test; a dark green/blue bead color confirms the successful formation of the secondary amine.
Protocol 4: Cleavage, Global Deprotection, and Verification
-
Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Reaction: Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Collection: Drain the filtrate into a round-bottom flask. Wash the resin with an additional 5 mL of neat TFA and combine the filtrates.
-
Precipitation: Concentrate the combined filtrates under a gentle stream of nitrogen to approximately 2 mL. Add 20 mL of ice-cold diethyl ether to precipitate the crude peptidomimetic. Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Validation Gate (LC-MS): Dissolve a small fraction of the dried crude pellet in Acetonitrile/Water (1:1) and analyze via LC-MS to confirm the target mass and assess crude purity.
Troubleshooting & Analytical Monitoring
-
Premature Hydrolysis of the Chloromethyl Group: The chloromethyl group is highly reactive and can hydrolyze to a hydroxymethyl group if water is present during prolonged basic SN2 conditions. Solution: Ensure strictly anhydrous DMF is used during Protocol 3, and do not extend reaction times beyond 24 hours unnecessarily.
-
Incomplete Displacement: If LC-MS reveals a mixture of the desired product and the unreacted chloromethyl-triazole precursor, the nucleophile may be too sterically hindered. Solution: Utilize a micro-cleavage strategy to monitor the reaction in real-time. Withdraw ~5 mg of resin during Protocol 3, wash it, treat with 100 µL of the TFA cocktail for 30 minutes, evaporate, and analyze by LC-MS. If incomplete, add a catalytic amount of Sodium Iodide (NaI) to the SN2 reaction to generate a more reactive iodomethyl intermediate in situ[5].
References
-
Aditya, A., & Kodadek, T. (2012). "Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries." ACS Combinatorial Science, 14(3), 164–169. URL:[Link]
-
Brewster, R. C., Gavins, G. C., Günthardt, B., Farr, S., Webb, K. M., Voigt, P., & Hulme, A. N. (2016). "Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins." Chemical Communications, 52(82), 12230–12232. URL:[Link]
-
Pokharel, S., et al. (2008). "Efficient Synthesis of 2-Substituted-1,2,3-triazoles." Organic Letters, 10(16), 3505-3508. URL:[Link]
-
Singh, P., et al. (2023). "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega, 8(16), 14353–14376. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Stability Cysteine Bioconjugation via 4-Chloromethyl-1,2,3-Triazole Linkers
Abstract
The stability of the linker-payload connection is a critical determinant of efficacy and safety in antibody-drug conjugates (ADCs) and therapeutic peptides.[1] While maleimide-thiol conjugation remains the industry standard, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition, leading to premature payload loss in plasma.[2] This Application Note details the use of 4-chloromethyl-1,2,3-triazoles as a superior alternative for cysteine-selective bioconjugation. These reagents combine the bioorthogonality of "click" chemistry synthesis with the formation of an irreversible, hydrolytically stable thioether-triazole bond.[2] This guide provides a comprehensive workflow for synthesizing these linkers and deploying them for site-specific protein modification.
Introduction & Mechanistic Insight
The Stability Problem
Standard thiol-reactive reagents, such as maleimides, form thiosuccinimide rings.[1] In physiological conditions (pH 7.4, 37°C), these rings can undergo a retro-Michael reaction, releasing the maleimide-payload which is then sequestered by serum albumin (thiol exchange). This "off-target" transfer reduces therapeutic efficacy and increases systemic toxicity.
The Chloromethyl Triazole Solution
The 4-chloromethyl-1,2,3-triazole moiety functions as a "tunable" electrophile. The 1,2,3-triazole ring acts as a weak electron-withdrawing group (EWG), activating the adjacent chloromethyl group for nucleophilic attack (
Key Advantages:
-
Irreversibility: The resulting bond is a chemically stable thioether; it cannot undergo retro-Michael reversal.
-
Tunable Reactivity: Less reactive than iodoacetamides or maleimides, these linkers exhibit high chemoselectivity for thiols over amines (lysine) at controlled pH, minimizing non-specific labeling.
-
Modular Synthesis: The linker itself is generated via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing modular attachment of diverse payloads (fluorophores, drugs, PEG) to the azide precursor.
Reaction Mechanism
The synthesis involves two distinct stages: (1) Construction of the linker via Click Chemistry, and (2) Bioconjugation via Nucleophilic Substitution.[1]
Figure 1: Two-stage mechanism. The chloromethyl triazole scaffold is assembled via CuAAC, creating a specific electrophile for cysteine residues.
Critical Process Parameters (CPPs)
Success with chloromethyl triazoles requires strict adherence to specific parameters that differ from standard maleimide protocols.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 – 8.5 | The chloromethyl group is less reactive than maleimide. A slightly higher pH ensures the cysteine thiol is deprotonated (thiolate anion, |
| Temperature | 25°C – 37°C | Reaction kinetics are slower than maleimides. Mild heating (37°C) significantly accelerates the |
| Solvent | Aqueous + 5-20% DMSO/DMF | The triazole linker is often hydrophobic. Organic co-solvent ensures linker solubility. |
| Stoichiometry | 5 – 20 molar equivalents | Due to slower kinetics and potential hydrolysis (minor), a higher excess of linker is often required compared to maleimides (usually 2-5 eq). |
Experimental Protocols
Protocol A: Synthesis of Chloromethyl Triazole Linker (Example)
Target: Synthesis of a Biotin-PEG-Chloromethyl Triazole linker.
Reagents:
-
Azide-PEG3-Biotin (1.0 eq)
-
Propargyl Chloride (1.2 eq) (Handle with care: Lachrymator)
-
CuSO4[3]·5H2O (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Solvent: t-Butanol/Water (1:1)
Steps:
-
Dissolve Azide-PEG3-Biotin in t-BuOH/Water.
-
Add Propargyl Chloride.
-
Add freshly prepared Sodium Ascorbate solution, followed immediately by CuSO4 solution.
-
Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS.
-
Purification: Extract with Ethyl Acetate or purify via semi-prep HPLC.
-
Validation: Confirm mass (Expected MW = Azide MW + 74.5 Da).
Protocol B: Cysteine Bioconjugation to Protein
Target: Labeling a mAb with reduced interchain disulfides.
Reagents:
-
Monoclonal Antibody (mAb) (5 mg/mL in PBS)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Chloromethyl Triazole Linker (from Protocol A, 10 mM stock in DMSO)
-
Conjugation Buffer: 50 mM Borate or Tris, pH 8.0, 1 mM EDTA.
Workflow:
-
Buffer Exchange: Buffer exchange the protein into Conjugation Buffer (pH 8.0). Note: Avoid primary amines (Tris) if exploring N-terminal labeling, but for Cysteine, Tris is acceptable.
-
Reduction: Add TCEP (2–3 molar equivalents per disulfide to be reduced). Incubate at 37°C for 1 hour. Do not remove TCEP; it does not react with the alkyl halide.
-
Conjugation:
-
Add the Chloromethyl Triazole Linker (10–20 molar equivalents over protein).
-
Ensure final DMSO concentration is <10% (v/v).
-
Incubate at 37°C for 4–6 hours or RT for 16 hours . Crucial: The reaction is slower than maleimide.
-
-
Quenching (Optional): Add excess N-acetyl cysteine (NAC) to scavenge unreacted linker.
-
Purification: Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS pH 7.4.
Quality Control & Validation
Mass Spectrometry (LC-MS)
The conjugation involves the loss of a Chloride ion (
Calculation:
-
Example: If Linker MW is 500 Da, the mass shift on the protein is +463.54 Da per conjugation site.
Stability Assay (The "Stress Test")
To validate the superiority over maleimides, perform a thiol-exchange assay.
-
Incubate conjugate (1 mg/mL) in PBS containing 10 mM Glutathione (GSH) or human plasma at 37°C.
-
Take aliquots at T=0, 24h, 48h, 7 days.
-
Analyze via Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Pass Criteria: >95% Intact Conjugate at Day 7. (Maleimides typically show 10-50% loss).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conjugation Yield | pH too low | Increase pH to 8.0–8.5. The thiolate is required for attack. |
| Low Conjugation Yield | Reaction time too short | Unlike maleimides (mins), this requires hours. Extend to overnight or increase temp to 37°C. |
| Precipitation | Linker hydrophobicity | Increase DMSO % (up to 20% if protein tolerates) or use a PEGylated triazole linker. |
| Non-specific Labeling | pH > 9.0 | At very high pH, lysines may deprotonate and attack the chloromethyl group. Keep pH < 8.[1][2][4]5. |
References
-
Foundational Click Chemistry: Rostovtsev, V. V., et al. (2002). "A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition. Link
-
Chloromethyl Triazole Specificity: Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Discusses chloroacetamide/alkylator reactivity profiles). Link
-
Triazole Linker Stability: Patterson, D. M., et al. (2014). "Improved cyclization of peptide-polymer conjugates using a triazole-based linker." Polymer Chemistry. (Demonstrates hydrolytic stability of triazole vs maleimide). Link
-
Cysteine Alkylation via Triazoles: Specific application of 4-chloromethyl-1,2,3-triazoles for "pseudo-acylation" of proteins. Chemical Communications. Link
-
General Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (General reference for pH/buffer conditions). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 4. Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines - PMC [pmc.ncbi.nlm.nih.gov]
one-pot synthesis of 5-(chloromethyl)-1,2,3-triazole derivatives
Application Note: One-Pot Synthesis of 5-(Chloromethyl)-1,2,3-Triazole Derivatives
Executive Summary
The 1,2,3-triazole moiety is a pharmacophore of immense significance in drug discovery, serving as a bioisostere for amide bonds. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides facile access to 1,4-disubstituted triazoles, the complementary 1,5-disubstituted regioisomers —specifically 5-(chloromethyl)-1,2,3-triazoles —require distinct catalytic strategies.
This guide details the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) as the gold standard for accessing the 5-position. We present a robust one-pot protocol that generates organic azides in situ from alkyl halides, followed by immediate cycloaddition with propargyl chloride. This method eliminates the isolation of potentially hazardous organic azides while ensuring high regioselectivity (>95:5) for the 1,5-isomer.[1]
Mechanistic Foundation: The Regioselectivity Switch
To synthesize 5-(chloromethyl) derivatives, one must bypass the formation of the copper(I) acetylide intermediate inherent to CuAAC, which exclusively directs the azide to the 4-position.
The RuAAC Solution: Ruthenium(II) catalysts (e.g., [Cp*RuCl(PPh₃)₂]) operate via a distinct mechanism involving the oxidative coupling of the azide and alkyne to form a ruthenacycle. This steric and electronic environment directs the electronegative nitrogen of the azide to the internal carbon of the alkyne, and the terminal carbon (bearing the chloromethyl group) to the internal nitrogen, yielding the 1,5-disubstituted product .
Figure 1: Catalytic Cycle and Regioselectivity (Graphviz)
Caption: The RuAAC catalytic cycle bypasses Cu(I) acetylides, utilizing a ruthenacycle intermediate to enforce 1,5-regioselectivity.
Experimental Protocol: One-Pot Synthesis
This protocol describes the synthesis of 1-benzyl-5-(chloromethyl)-1H-1,2,3-triazole as a model system. It is adaptable for various alkyl halides.
Reagents & Equipment
-
Substrate: Benzyl bromide (1.0 equiv)
-
Azide Source: Sodium azide (NaN₃) (1.1 equiv)
-
Alkyne: Propargyl chloride (3-chloropropyne) (1.2 equiv)
-
Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (1-2 mol%)
-
Solvent: Dioxane/Water (4:1 v/v) or DMF (anhydrous)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Methodology
-
Safety Pre-Check:
-
Hazard: Sodium azide is acutely toxic and can form explosive metal azides. Use plastic spatulas.
-
Hazard: Propargyl chloride is a lachrymator and alkylating agent. Work in a fume hood.
-
-
Phase 1: In Situ Azide Generation
-
To a round-bottom flask equipped with a magnetic stir bar, add Benzyl bromide (10 mmol) and Sodium azide (11 mmol).
-
Add solvent (DMF or Dioxane/Water, 20 mL).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (disappearance of benzyl bromide). Do not isolate the azide.
-
-
Phase 2: RuAAC Cycloaddition
-
Once Phase 1 is complete, degas the solution by bubbling Argon for 10 minutes (Ru catalysts are sensitive to O₂).
-
Add Propargyl chloride (12 mmol) via syringe.
-
Add [Cp*RuCl(PPh₃)₂] catalyst (0.1–0.2 mmol).
-
Heat the reaction mixture to 60–80°C under an Argon balloon.
-
Stir for 6–12 hours.
-
-
Work-up & Purification
-
Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The 1,5-isomer typically elutes after the 1,4-isomer (if any traces exist), due to higher polarity in this specific substitution pattern.
-
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst Choice | CpRuCl(PPh₃)₂ | The pentamethylcyclopentadienyl (Cp) ligand is sterically bulky, essential for high 1,5-selectivity. Simple CpRu complexes are less effective. |
| Solvent System | Dioxane, THF, or DMF | RuAAC tolerates protic solvents, but anhydrous non-coordinating solvents often yield faster kinetics. |
| Oxygen Sensitivity | High | Ru(II) can oxidize to inactive Ru(III/IV) species. Rigorous degassing is mandatory. |
| Stoichiometry | Slight Excess Alkyne | Propargyl chloride is volatile; a 1.2–1.5 equivalent excess ensures full conversion. |
Alternative Strategy: FeCl₃-Catalyzed Synthesis
For laboratories lacking Ruthenium catalysts, Iron(III) Chloride has emerged as a cost-effective alternative for 1,5-regioselectivity, specifically with electron-deficient azides or specific propargyl systems.
-
Catalyst: FeCl₃ (10-20 mol%)
-
Solvent: Toluene or DCE
-
Conditions: Reflux (110°C)
-
Note: While cheaper, this method often requires longer reaction times (24h+) and may have lower functional group tolerance than RuAAC.
Data Interpretation: Validating Regiochemistry
Distinguishing the 1,5-isomer (Target) from the 1,4-isomer (Impurity) is critical. Use ¹H NMR NOE (Nuclear Overhauser Effect) experiments.
Table 1: NMR Diagnostic Signals
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Common Impurity) |
| Triazole Proton (C-H) | Typically δ 7.6 - 7.9 ppm | Typically δ 8.0 - 8.5 ppm (Deshielded) |
| NOE Correlation | Strong NOE between N-1 substituent protons and C-5 substituent protons (chloromethyl). | Strong NOE between N-1 substituent and Triazole C-H . |
| ¹³C NMR (C-5) | Shifted upfield relative to C-4 isomer. | Shifted downfield. |
Workflow Diagram
Caption: Sequential one-pot workflow ensuring safety and efficiency.
References
-
Zhang, L., et al. (2005).[2] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link
- Foundational paper establishing RuAAC for 1,5-regioselectivity.
-
Rasmussen, L. K., et al. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[3] Organic Letters. Link
- Details the scope of CpRuCl c
-
Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. Link
- Comprehensive mechanistic study.
-
Schiattarella, M., et al. (2022). "Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles." Molecules. Link
- Discusses alternative Lewis Acid (FeCl3)
- Johansen, M. B., et al. (2022). "One-pot synthesis of 1,2,3-triazoles from alkyl halides and alkynes." Tetrahedron Letters. General one-pot methodology reference.
Sources
Troubleshooting & Optimization
Technical Support Center: Handling & Preserving 5-(Chloromethyl)-1H-1,2,3-triazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 5-(chloromethyl)-1H-1,2,3-triazole and its derivatives. This highly reactive electrophile is a cornerstone in click chemistry, bioconjugation, and API synthesis, but its greatest asset—its reactivity—is also its greatest liability in aqueous media.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your reagent.
Mechanistic Insight: The Causality of Hydrolysis
To prevent degradation, we must first understand the electronic environment of the molecule. The 1,2,3-triazole ring is highly
Because of this pseudo-benzylic activation, the methylene carbon becomes highly electrophilic. When exposed to aqueous media, water (or hydroxide ions) readily attacks this carbon via an
Bifurcated reaction pathways of 5-(chloromethyl)-triazole in aqueous environments.
Troubleshooting Guides & FAQs
Q: My 5-(chloromethyl)-1H-1,2,3-triazole completely degraded into a highly polar spot on TLC after an overnight reaction in aqueous DMF. What happened?
A: You observed base-catalyzed solvolysis. Chloromethyl triazoles are stable in neutral and mildly acidic solutions but are highly unstable in stronger alkaline solutions[2]. If your reaction contained a base like
Q: I need to perform a bioconjugation with this reagent on a protein in an aqueous buffer. How can I minimize hydrolysis while modifying my target? A: Protein modifications mandate aqueous media, making hydrolysis a competing side reaction. To favor the desired S-alkylation (e.g., on cysteine) over hydrolysis:
-
Strict pH Control: Keep the buffer pH strictly between 6.5 and 7.5. Halomethyl-triazoles have been successfully used for site-selective protein modification by avoiding high pH, which prevents hydroxide-mediated attack[3].
-
Co-solvents: Pre-dissolve the triazole in a water-miscible co-solvent (like 5-10% DMSO) to reduce local water activity around the reagent droplet upon addition.
-
Rapid Consumption: Ensure the target protein is at a high concentration and limit reaction times to under 30 minutes[3].
Q: During the aqueous workup of my synthesized chloromethyl triazole, my yields drop by 40%. How can I isolate it safely?
A: The product is hydrolyzing in your separatory funnel. This often happens if the aqueous layer is basic or if the biphasic mixture is left standing at room temperature for too long.
Fix: Quench the reaction to a neutral pH (pH 6-7) before extraction. Perform the extraction rapidly using ice-cold solvents (
Quantitative Data: Stability Profile
The following table summarizes the expected stability of 5-(chloromethyl)-1H-1,2,3-triazole across various media. Use this to inform your solvent and buffer choices.
| Aqueous Condition / Solvent Matrix | pH Level | Estimated Half-Life ( | Recommendation |
| Aqueous | > 9.0 | < 1 Hour | CRITICAL AVOID. Rapid solvolysis[2]. |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 - 6 Hours | Acceptable for rapid bioconjugations[3]. |
| Mildly Acidic Water ( | 4.0 - 6.0 | > 24 Hours | Optimal for aqueous workup. |
| Biphasic (DCM / Water) | Neutral | > 48 Hours | Excellent for Phase Transfer Catalysis. |
| 10% DMSO in Water | 7.0 | 8 - 12 Hours | Good for enhancing reagent solubility. |
Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following optimized protocols when handling this reagent.
Protocol A: Aqueous-Organic Biphasic Alkylation (Phase Transfer Catalysis)
Purpose: To perform nucleophilic substitutions using water-soluble nucleophiles while shielding the chloromethyl triazole from the aqueous phase.
-
Phase Preparation: Dissolve the target nucleophile (1.0 equiv) and a phase-transfer catalyst (e.g., TBAB, 0.1 equiv) in a mild aqueous buffer (pH 7.5).
-
Organic Shielding: Dissolve 5-(chloromethyl)-1H-1,2,3-triazole (1.2 equiv) in an equal volume of Dichloromethane (DCM) or Toluene.
-
Reaction Execution: Combine the two phases in a reaction vessel. Stir vigorously ( > 800 rpm) at
. The triazole remains protected in the organic phase, while the PTC shuttles the nucleophile across the boundary. -
Validation Step: Monitor the organic layer via TLC. Because the triazole is not exposed to bulk water, hydrolysis is suppressed to < 5%.
-
Separation: Once complete, halt stirring, separate the organic layer immediately, wash with brine, and dry over
.
Protocol B: Safe Aqueous Workup and Isolation
Purpose: To extract newly synthesized 5-(chloromethyl)-1H-1,2,3-triazole without inducing degradation.
-
Quenching: Cool the crude reaction mixture to
using an ice bath. Slowly add saturated aqueous until the pH of the aqueous phase is strictly between 6.0 and 7.0. Do not use if it pushes the pH above 8.0. -
Extraction: Add ice-cold Ethyl Acetate (EtOAc). Shake vigorously and separate the layers immediately. Do not let the separatory funnel sit for more than 5 minutes.
-
Drying (Critical): Transfer the organic layer to an Erlenmeyer flask and add anhydrous
(avoid as a drying agent). Swirl until the drying agent flows freely. -
Concentration: Filter the mixture and concentrate under reduced pressure. Keep the water bath temperature below
to prevent thermal degradation of any trace hydrated species.
Optimized workflow for handling and reacting chloromethyl triazoles to minimize hydrolysis.
References
- Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622)
- Source: benchchem.
- Source: semanticscholar.
Sources
- 1. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]
- 2. Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
purification methods for 5-(chloromethyl)-1H-1,2,3-triazole reaction mixtures
Technical Support Center: Purification & Handling of 5-(chloromethyl)-1H-1,2,3-Triazole Scaffolds
Part 1: Core Directive & Safety Advisory
CRITICAL SAFETY WARNING: Alkylating Potential The chloromethyl moiety attached to the electron-deficient triazole ring renders this molecule a potent alkylating agent . Unlike standard "click" products, 5-(chloromethyl)-1,2,3-triazoles function similarly to benzylic halides.
-
Hazard: Potential vesicant and genotoxin. It can alkylate DNA and proteins.[1]
-
Handling: Double-gloving (Nitrile/Laminate) is mandatory. All rotary evaporation must be vented into a fume hood, not the general lab atmosphere. Neutralize spills with dilute ammonia or nucleophilic scavengers (e.g., thiosulfate).
Part 2: The Reaction Matrix & Isolation Strategy
The purification strategy depends heavily on the synthesis method used (CuAAC vs. RuAAC) and the N-substitution pattern.
Scenario A: The 1H-Triazole (Unsubstituted Nitrogen)
If your target is 5-(chloromethyl)-1H-1,2,3-triazole (where the nitrogen ring is unsubstituted), you are dealing with a tautomeric equilibrium. The 4- and 5-positions are identical due to rapid proton migration.
-
Challenge: High water solubility and amphoteric nature.
-
Protocol: Do not use aqueous extraction if possible. Evaporate the reaction solvent and use trituration with cold diethyl ether or dichloromethane (DCM) to extract the organic triazole from inorganic salts (azide/copper).
Scenario B: N1-Substituted Triazoles (The "Click" Product)
If you synthesized this via CuAAC (giving the 1,4-isomer) or RuAAC (giving the 1,5-isomer), the chloromethyl group is fixed.
Visual Workflow: Purification Decision Matrix
Figure 1: Decision matrix for isolating chloromethyl-triazoles based on solubility and purity requirements.
Part 3: Copper Removal Protocols (CuAAC Specific)
Residual copper is the most common impurity in 1,2,3-triazole synthesis. It coordinates tightly to the triazole nitrogens, often causing the product to appear green/blue and broadening NMR signals.
Method 1: EDTA Chelation (Standard)
Best for: Organic-soluble triazoles.
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer three times with 0.5 M EDTA (disodium ethylenediaminetetraacetate) adjusted to pH 8.0.
-
Why pH 8? EDTA chelates Cu(II) most effectively at basic pH.[2]
-
-
The aqueous layer will turn blue (Cu-EDTA complex). Continue washing until the aqueous layer is colorless.
-
Dry organic layer over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare for triazoles).
Method 2: Solid-Phase Scavenging
Best for: Water-soluble triazoles or removing trace (<50 ppm) copper.
-
Add a thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) or iminodiacetic acid resin (e.g., Chelex® 100) to the crude mixture.
-
Dosage: 3–5 equivalents relative to the copper catalyst used.
-
Stir at room temperature for 2–4 hours.
-
Filter through a fritted glass funnel. The copper remains bound to the resin.
Comparison of Copper Removal Methods
| Method | Efficiency | Cost | Suitability | Notes |
| EDTA Wash | High (>95%) | Low | Hydrophobic products | Requires liquid-liquid extraction. |
| Ammonia Wash | Medium | Low | Hydrophobic products | Can form explosive copper azides if excess azide is present. Use Caution. |
| Scavenger Resin | Very High (>99%) | High | All products | Ideal for GMP/GLP workflows. No extraction needed.[3] |
| Sulfide Precip. | High | Low | All products | Uses Na₂S. Generates toxic H₂S gas and bad odor. Not recommended for open labs. |
Part 4: Purification of the Chloromethyl Moiety
The C-Cl bond at the 5-position is benzylic-like. It is susceptible to hydrolysis to the alcohol (hydroxymethyl) or displacement by residual azide.
Chromatography Guidelines
-
Stationary Phase: Standard Silica Gel (60 Å).[2]
-
Warning: Avoid "Basic Alumina" as it promotes hydrolysis of the chloromethyl group to the alcohol.
-
-
Mobile Phase:
-
Gradient: Hexanes/Ethyl Acetate (most common).
-
For polar derivatives: DCM/Methanol (95:5).
-
-
Loading: Load as a concentrated solution in DCM. Avoid loading in DMF or DMSO, which streak and carry copper.
Crystallization Strategy
If the product is a solid, recrystallization is superior to chromatography for stabilizing the chloromethyl group.
-
Solvent System A: Ethanol (hot) -> Water (dropwise until turbid) -> Cool to 4°C.
-
Solvent System B: Diethyl Ether/Hexanes (vapor diffusion).
Part 5: Troubleshooting & FAQs
Q1: My product is decomposing on the silica column. What is happening?
-
Cause: The chloromethyl group is hydrolyzing to the hydroxymethyl (alcohol) derivative. This often happens if the silica is too acidic or if the elution is too slow using methanol.
-
Solution:
-
Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
Switch to a faster gradient to reduce residence time.
-
Use neutral alumina instead of silica.
-
Q2: I see a mixture of two isomers in my NMR. I thought CuAAC was regiospecific?
-
Diagnosis: If you used CuAAC, you should only get the 1,4-isomer.[2] If you see two isomers, three possibilities exist:
-
Thermal Background: You heated the reaction too high (>60°C) without sufficient active catalyst, allowing thermal (non-catalyzed) cycloaddition, which gives a 1:1 mix of 1,4- and 1,5-isomers.
-
Tautomerism: If your triazole has an unsubstituted nitrogen (NH), the 1,4- and 1,5- forms are tautomers and will appear as an averaged signal or broad peaks depending on the solvent.[2]
-
Copper Oxidation: Your Cu(I) oxidized to Cu(II) (inactive), stopping the catalytic cycle and allowing the thermal pathway to take over.[2] Always use sodium ascorbate to keep copper reduced.
-
Q3: How do I store 5-(chloromethyl)-triazoles?
-
Protocol: Store at -20°C under argon/nitrogen.
-
Reason: The chloromethyl group is reactive.[1] Moisture will slowly hydrolyze it to the alcohol (releasing HCl). Light can promote radical decomposition.
Q4: Can I distill this compound?
-
Advisory: NO. Small triazoles with high nitrogen content can be explosive upon heating. Chloromethyl groups can also polymerize violently. Never distill triazole reaction mixtures; use column chromatography or recrystallization.
References
-
Huisgen Cycloaddition & Regioselectivity: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
RuAAC Synthesis (1,5-Isomers): Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Copper Removal Protocols: BenchChem Technical Support. (2025).[4][5][6] Removal of Residual Copper Catalyst from Click Reactions. Link
-
Alkylating Agent Safety: Smolecule Safety Data. (2023).[1][7] 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride Safety & Hazards. Link
-
Triazole Stability: De las Heras, F. G., et al. (1979).[2] Alkylating nucleosides 1. Synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles. Journal of Medicinal Chemistry, 22(5), 496-501.[8] Link
Sources
- 1. Buy 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | 104256-69-1 [smolecule.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Alkylating nucleosides 1. Synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles. A new type of alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating RuAAC Reactions with Sterically Hindered Azides
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the intricacies of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with sterically demanding substrates. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome common challenges and ensure the success of your synthetic endeavors.
The Challenge of Steric Hindrance in RuAAC
The RuAAC reaction is a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, a complementary method to the more common copper-catalyzed (CuAAC) reaction that yields the 1,4-isomer.[1][2] However, when one of the coupling partners, particularly the azide, possesses significant steric bulk around the reactive center, the reaction kinetics and even the regioselectivity can be dramatically affected. Increased steric hindrance can impede the approach of the alkyne and the ruthenium catalyst, leading to slower reaction rates or, in some cases, complete inhibition of the reaction.[3] Furthermore, severe steric clashes can sometimes favor the formation of the unexpected 1,4-disubstituted triazole, thereby eroding the reaction's regioselectivity.[4][5][6]
This guide provides a structured approach to troubleshooting these issues, moving from common, easily addressable problems to more complex challenges requiring significant methodological adjustments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted in a question-and-answer style to directly address the specific issues you may be encountering in your experiments.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired 1,5-triazole product when using a sterically hindered azide. What are the first things I should check?
Answer: Low to no product formation with sterically hindered azides is a common issue, often stemming from insufficient reaction activation energy or suboptimal catalyst performance. Here’s a systematic approach to troubleshoot this problem:
Initial Checks & Optimizations:
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. While many RuAAC reactions proceed at room temperature or slightly elevated temperatures, for bulky substrates, increasing the temperature to a range of 60-100 °C is a common and effective strategy.[3] However, be aware that excessively high temperatures can sometimes lead to catalyst degradation or side reactions.[1][7]
-
Catalyst Loading: For sluggish reactions involving sterically demanding azides, increasing the catalyst loading from the typical 1-5 mol% to as high as 10 mol% can significantly improve the reaction rate and overall yield.[3][8]
-
Reaction Time: Reactions with sterically hindered substrates are inherently slower. Ensure you are monitoring the reaction over an extended period (e.g., 24-48 hours) before concluding that it has failed.
-
Reactant Concentration: If the reaction is too dilute, the frequency of effective collisions between the reactants and the catalyst will be low. Increasing the concentration of your azide and alkyne can help to accelerate the reaction.[3]
Workflow for Optimizing Low-Yield Reactions
Below is a DOT script visualizing a logical workflow for addressing low-yield RuAAC reactions.
Caption: Troubleshooting workflow for low-yield RuAAC reactions.
Issue 2: Unexpected Formation of the 1,4-Regioisomer
Question: My RuAAC reaction is producing the 1,4-disubstituted triazole, or a mixture of 1,4- and 1,5-isomers. How can I improve the selectivity for the desired 1,5-isomer?
Answer: The formation of the 1,4-isomer in a RuAAC reaction is a clear indication that the steric hindrance on your azide is significant enough to alter the preferred mechanistic pathway.[4][5][6] The pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium catalyst is a key factor in directing the 1,5-regioselectivity.[4][9][10]
Strategies to Enhance 1,5-Regioselectivity:
-
Catalyst Choice: While most Cp-containing ruthenium catalysts favor 1,5-disubstitution, their efficacy can vary with different substrates. If you are using a common catalyst like CpRuCl(PPh₃)₂, consider switching to another Cp-based catalyst such as [CpRuCl]₄, which may offer higher selectivity for certain sterically hindered azides.[3][11][12]
-
Solvent Effects: The choice of solvent can influence the transition state energies of the catalytic cycle. While aprotic solvents like toluene, DMF, and dioxane are generally recommended, systematically screening different solvents might reveal an optimal medium that favors the 1,5-cycloaddition pathway for your specific substrates.[8][13] Protic solvents should be avoided as they are detrimental to the catalysis.[8][11]
-
Lowering Reaction Temperature: In some cases, lowering the reaction temperature may favor the thermodynamically preferred 1,5-isomer, although this will likely come at the cost of a slower reaction rate.[3]
Data on Catalyst Performance with Sterically Hindered Azides
| Catalyst | Common Substrates | Key Considerations |
| CpRuCl(PPh₃)₂ | General purpose, widely used. | May show reduced selectivity with extremely bulky azides. |
| [CpRuCl]₄ | Effective for many hindered azides. | Can offer improved selectivity over phosphine-ligated catalysts.[3][12] |
| Cp*RuCl(COD) | Highly reactive catalyst. | Good for reactions at lower temperatures, but can be sensitive to oxygen.[8][11] |
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls before reaching completion. I suspect catalyst deactivation. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation can be a significant issue in RuAAC reactions, especially when certain functional groups are present in the substrates.
Potential Causes and Solutions:
-
Substrate-Induced Deactivation: Some functional groups, such as unprotected homopropargylic alcohols, have been reported to deactivate the ruthenium catalyst.[8] If you have such a group in your alkyne, consider protecting it (e.g., by mesylation) before the RuAAC reaction.[8]
-
Atmospheric Oxygen: Some ruthenium catalysts, particularly those with labile ligands like Cp*RuCl(COD), are sensitive to atmospheric oxygen.[8][11] It is highly recommended to perform RuAAC reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.[11]
-
Solvent Impurities: Ensure that your solvents are anhydrous and free of impurities that could coordinate to the ruthenium center and inhibit its catalytic activity.
Experimental Protocol: Inert Atmosphere RuAAC Reaction
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the sterically hindered azide (1.0 eq), the alkyne (1.0-1.2 eq), and anhydrous, degassed solvent (e.g., toluene or DMF).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with your standard purification protocol.
Issue 4: Poor Substrate Solubility
Question: My sterically hindered azide or alkyne is not fully soluble in the reaction solvent. What are my options?
Answer: Complete dissolution of all reactants is crucial for a homogeneous catalytic reaction. Poor solubility will inevitably lead to low yields and slow reaction rates.
Addressing Solubility Issues:
-
Solvent Screening: If your substrates are not soluble in common RuAAC solvents like toluene or THF, consider more polar aprotic solvents such as DMF or DMSO.[3] However, be aware that DMSO can sometimes act as a ligand to ruthenium and may be problematic.[8]
-
Solvent Mixtures: Using a co-solvent system can be an effective way to improve the solubility of all reaction components.
-
Temperature: Gently heating the reaction mixture can often improve the solubility of your substrates.
Mechanistic Considerations with Steric Hindrance
The regioselectivity of the RuAAC reaction is determined during the oxidative coupling step, where a six-membered ruthenacycle intermediate is formed.[9][14] In this step, the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[9]
Caption: Simplified RuAAC catalytic cycle and the impact of steric hindrance.
With highly hindered azides, the formation of the ruthenacycle leading to the 1,5-isomer can be sterically disfavored. This can lead to a competing pathway where the alkyne reverses its orientation, resulting in the formation of the 1,4-regioisomer.[4][5]
References
-
Al-Hourani, B. J., & Gab-Allah, M. A. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Al-Hourani, B. J., & Gab-Allah, M. A. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir, 38(18), 5679–5687. Available at: [Link]
-
Reddy, D. S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(9), 5424-5428. Available at: [Link]
-
Hansen, T. V., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 14748-14827. Available at: [Link]
-
Reddy, D. S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. Available at: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]
-
Oakdale, J. S., & Fokin, V. V. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (78), 50605. Available at: [Link]
-
Reddy, D. S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. Available at: [Link]
-
Majireck, M. M. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chemistry – A European Journal. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Fokin, V. V. (2010). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Click Chemistry for Biotechnology and Materials Science. Available at: [Link]
-
Tron, G. C., et al. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9530–9546. Available at: [Link]
-
González-Gálvez, D., et al. (2017). Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation. Angewandte Chemie International Edition, 56(39), 11981–11985. Available at: [Link]
-
Chen, Y., et al. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1438. Available at: [Link]
Sources
- 1. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Removal from Triazole Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical post-synthesis step of removing metal catalysts from triazole products. The presence of residual copper or ruthenium, often used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) respectively, can compromise downstream applications. Residual metals can exhibit cytotoxicity in biological assays, interfere with analytical measurements, and are subject to strict regulatory limits in pharmaceutical development.[1][2][3]
This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to optimize your purification strategies effectively.
Section 1: Copper Catalyst Removal from CuAAC Reactions
The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency and reliability.[4][5] However, the removal of the copper catalyst is a frequent challenge, especially given the ability of the newly formed triazole ring to chelate copper ions, making complete removal difficult.[2][6]
Frequently Asked Questions (FAQs) - Copper Removal
Q1: Why is it critical to remove residual copper from my triazole product? A1: Residual copper can have several detrimental effects. It can be toxic to cells in biological studies, quench fluorescence in imaging applications, catalyze the degradation of sensitive biomolecules, and interfere with downstream chemical transformations.[1] For any product intended for biological or pharmaceutical use, minimizing copper content to parts-per-million (ppm) levels is often a regulatory necessity.[2]
Q2: What are the primary methods for removing copper catalysts? A2: The most common strategies include:
-
Aqueous Washes: Using aqueous solutions of chelating agents like EDTA to extract the copper into the aqueous phase.[1]
-
Solid-Phase Scavenging: Employing resins functionalized with groups that have a high affinity for copper.[2]
-
Chromatography: Passing the reaction mixture through a plug of an adsorbent like silica gel or alumina.[1][7]
-
Dialysis: Specifically for macromolecular products like proteins or polymers, dialysis against a buffer containing a chelator is effective.[1]
Q3: How do I select the best copper removal method for my specific product? A3: The optimal method depends on several factors:
-
Product Solubility: For organic-soluble small molecules, aqueous washes or silica gel filtration are often sufficient. For water-soluble products, these methods can lead to product loss, making solid-phase scavenging a better choice.[1]
-
Product Sensitivity: For sensitive biomolecules, aggressive extraction conditions may be unsuitable. Dialysis or gentle stirring with a scavenger resin are preferred.[1]
-
Required Purity: When exceptionally low copper levels (<10 ppm) are required, solid-phase scavengers are typically more effective than simple aqueous washes.[1]
-
Scale of Reaction: For large-scale reactions, the cost and capacity of scavenger resins may be a consideration, whereas liquid-liquid extraction can be more scalable.
Q4: My triazole product seems to bind copper very strongly, making it hard to remove. What should I do? A4: This is a known issue, as the nitrogen atoms of the triazole ring can act as a bidentate ligand for copper ions.[2] In such cases, standard purification methods may be insufficient. The recommended approach is to use a stronger chelating agent, such as EDTA, in your aqueous wash.[2] Alternatively, specialized solid-phase scavengers with a very high affinity for copper, such as those with thiourea functionalities, are highly effective.[1][2] You may also need to increase the equivalents of the chelator or the duration of the scavenging step.
Troubleshooting Guide: Copper Removal
Problem 1: After an aqueous wash with EDTA, my organic layer remains green or blue.
-
Possible Cause 1: Incomplete Chelation. The amount of EDTA was insufficient to bind all the copper.
-
Possible Cause 2: Incorrect pH. The chelating ability of EDTA is highly pH-dependent.
-
Possible Cause 3: Strong Product-Copper Chelation. Your product has a higher affinity for copper than EDTA does.
-
Solution: Switch to a solid-phase scavenger with a stronger binding affinity, such as SiliaMetS Thiourea.[1] These resins can often strip the metal from the product where aqueous chelators fail.
-
Problem 2: I have low product recovery after using a solid-phase scavenger resin.
-
Possible Cause: Non-specific Binding. Your product is adsorbing to the solid support of the resin.
-
Solution 1: Screen Different Resins. Scavenger resins have different backbones (e.g., silica, polystyrene). Test a few different types to find one with minimal non-specific binding for your product.[1]
-
Solution 2: Optimize Conditions. After the scavenging step, wash the resin with a small amount of a slightly more polar solvent than your reaction solvent to recover any loosely bound product. Be careful not to use a solvent so strong that it strips the copper from the scavenger.[1]
-
Workflow for Selecting a Copper Removal Method
The following diagram outlines a decision-making process for choosing an appropriate copper removal strategy based on key experimental parameters.
Caption: Decision tree for selecting a copper removal method.
Quantitative Data: Comparison of Copper Removal Methods
| Method | Typical Residual Copper | Typical Product Recovery | Binding Capacity (if applicable) | Key Considerations |
| Aqueous Wash (EDTA) | <50 ppm | >90% | N/A | Efficiency depends on the number of washes and the product's chelating properties.[1] |
| SiliaMetS® Thiourea | <10 ppm[1] | >95%[1] | ~0.5 - 1.0 mmol/g | Highly efficient for a broad range of copper species.[1] |
| Activated Carbon | Variable | >85% | High | Can have non-specific binding; efficiency depends on carbon type and activation.[8][9] |
| Silica Gel Filtration | <100 ppm | >90% | Low | Best for removing precipitated copper salts; may not remove strongly chelated copper.[7] |
Experimental Protocols: Copper Removal
Protocol 1: Aqueous Wash with EDTA
This protocol is ideal for organic-soluble products where moderate copper removal is sufficient.
-
Reaction Quench: Once the CuAAC reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.1 M to 0.5 M aqueous solution of EDTA (disodium salt). Adjust the aqueous layer to pH ~8 with sodium bicarbonate.[2]
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The aqueous layer may turn blue or green as it complexes with the copper.[2]
-
Repeat: Drain the aqueous layer. Repeat the wash (steps 2-3) two more times with fresh EDTA solution, or until the aqueous layer is colorless.[2]
-
Final Washes: Wash the organic layer once with water and once with brine (saturated aqueous NaCl) to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[1]
Protocol 2: Solid-Phase Scavenging (Batch Method)
This protocol is highly effective and suitable for a wide range of products, including those that are water-soluble or sensitive.
-
Select Scavenger: Choose a suitable copper scavenger resin (e.g., SiliaMetS® Thiourea).
-
Add to Reaction Mixture: Following reaction completion, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) directly to the reaction flask.
-
Stir: Stir the resulting slurry at room temperature. The required time can range from 1 to 16 hours; monitor the removal of color from the solution as a guide.[2]
-
Filter: Filter the mixture through a pad of Celite or a fritted funnel to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2] Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.
Section 2: Ruthenium Catalyst Removal from RuAAC Reactions
Ruthenium catalysts, such as those used in RuAAC to form 1,5-disubstituted triazoles, present different removal challenges.[10] Ruthenium byproducts can be colored, difficult to remove by standard chromatography, and can sometimes remain catalytically active, potentially degrading the product over time.[11][12]
Frequently Asked Questions (FAQs) - Ruthenium Removal
Q1: What makes ruthenium removal different from copper removal? A1: Ruthenium from olefin metathesis or cycloaddition reactions can exist in multiple oxidation states and form various byproducts during the reaction workup.[13] These species often have different solubilities and affinities for purification media, making a single removal method less universally effective than for copper.
Q2: What are the most effective strategies for removing ruthenium residues? A2: Common strategies include:
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing many ruthenium species.[13]
-
Metal Scavengers: Specialized silica-based scavengers (e.g., SiliaMetS) can be highly effective.[13]
-
Oxidative Treatment: Using an oxidizing agent to convert ruthenium species into a form that is more easily removed by silica gel.
-
Chemical Treatment: Treating the crude product with reagents like triphenylphosphine oxide (Ph₃P=O) or DMSO, which complex with ruthenium and facilitate its removal on silica gel.[11]
Troubleshooting Guide: Ruthenium Removal
Problem 1: Treatment with activated carbon is not removing enough ruthenium.
-
Possible Cause 1: Sub-optimal Conditions. The efficiency of activated carbon is dependent on time, temperature, and solvent.
-
Possible Cause 2: Insufficient Loading. The amount of activated carbon is too low for the amount of ruthenium.
-
Solution: Increase the weight percentage of the activated carbon relative to your crude product. Start with 100% w/w (e.g., 100 mg of carbon for 100 mg of crude product) and increase if necessary.[13]
-
Problem 2: My product is degrading during the purification process.
-
Possible Cause: Residual Catalytic Activity. Lingering ruthenium species may be causing isomerization or decomposition of your product, especially if it contains sensitive functional groups like double bonds.[11]
-
Solution: Employ a method that deactivates the catalyst. Treatment with DMSO or Ph₃P=O not only helps with removal but also quenches the catalytic activity.[11] Alternatively, use a scavenger that strongly binds and deactivates the metal.
-
Workflow for Ruthenium Catalyst Removal
This diagram illustrates a typical multi-step approach to achieving low residual ruthenium levels.
Caption: A sequential workflow for ruthenium catalyst removal.
Quantitative Data: Comparison of Ruthenium Removal Methods
| Method | Scavenging Yield | Key Optimization Parameters | Reference |
| SiliaCarb CA (Activated Carbon) | ~72% | Time (4h), Temperature (55°C), Solvent (Methanol) | [13] |
| SiliaMetS Metal Scavengers | Up to 72% | Time (24h), Temperature (50°C) | [13] |
| Ph₃P=O + Silica Gel | >98% | Time (12h), 50 eq. of reagent | [11] |
| DMSO + Silica Gel | >98% | Time (12h), 50 eq. of reagent | [11] |
Experimental Protocols: Ruthenium Removal
Protocol 3: Activated Carbon Treatment
This protocol is a good first step for bulk removal of ruthenium byproducts.
-
Dissolve Crude Product: Dissolve the crude reaction product in a suitable solvent (e.g., ethyl acetate, methanol) at a known concentration.[13]
-
Add Activated Carbon: Add activated carbon (e.g., SiliaCarb CA) to the solution. A typical starting point is 100% w/w relative to the crude product.[13]
-
Stir and Heat: Stir the mixture for 1-4 hours. Heating to 50-55°C can improve efficiency.[13]
-
Filter: After the desired time, filter the mixture through a 0.45 µm filter or a tight plug of Celite to remove the activated carbon.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the partially purified product.
Protocol 4: Treatment with Ph₃P=O followed by Silica Gel Filtration
This method is highly effective for achieving very low ruthenium levels.[11]
-
Dissolve Crude Product: After the reaction, remove the reaction solvent under reduced pressure.
-
Add Reagent: Re-dissolve the crude residue in a minimal amount of an appropriate solvent (e.g., dichloromethane). Add triphenylphosphine oxide (Ph₃P=O) or dimethyl sulfoxide (DMSO). Use approximately 50 equivalents relative to the initial amount of ruthenium catalyst.[11]
-
Incubate: Allow the mixture to stand or stir gently at room temperature for at least 8-12 hours.[11]
-
Purify via Chromatography: Directly load the mixture onto a silica gel column and elute with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from the ruthenium-reagent complex, which will have a different polarity. Alternatively, for a quicker purification, pass the mixture through a short plug of silica gel, eluting with the solvent system.
-
Concentrate: Combine the product-containing fractions and remove the solvent under reduced pressure.
References
- BenchChem. (n.d.). Technical Support Center: Copper Catalyst Removal in Click Chemistry.
- BenchChem. (n.d.). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
-
Johnson Matthey. (n.d.). Metal scavengers. Johnson Matthey. [Link]
- Chemie Brunschwig. (n.d.). Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst.
-
Campos, F. O., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society. [Link]
-
Request PDF. (n.d.). Effect of different type of scavengers on the photocatalytic removal of copper and cyanide in the presence of TiO2@yeast hybrids. ResearchGate. [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
SciELO. (2022, June 13). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. [Link]
-
SpringerLink. (2017, March 3). Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. [Link]
-
Fuji Silysia Chemical. (n.d.). Silica gel for Column Chromatography. [Link]
-
Biological and Molecular Chemistry. (2024, March 12). Synthesis of New Derivatives of 1,2,3-triazoles using CuFe2O4 Catalyst. [Link]
-
National Center for Biotechnology Information. (n.d.). Click Triazoles for Bioconjugation. [Link]
-
MDPI. (2025, February 7). Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. [Link]
-
MDPI. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [Link]
-
ACS Publications. (2004, May 1). Selective Removal of Copper(II) from Aqueous Solutions Using Fine-Grained Activated Carbon Functionalized with Amine. [Link]
-
ScienceDirect. (2016, December 1). Removal of copper (II) from wastewater using green vegetable waste derived activated carbon: An approach to equilibrium and kinetic study. [Link]
-
ResearchGate. (n.d.). A simple oxidative procedure for the removal of ruthenium residues. [Link]
-
MDPI. (2023, March 18). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Activated Carbon Modified with Copper for Adsorption of Propanethiol. [Link]
-
Taylor & Francis Online. (2021, January 28). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. [Link]
-
ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction?. [Link]
-
National Center for Biotechnology Information. (n.d.). Triazole-modified Ru-carbene complexes: A valid olefin metathesis pre-catalyst for dynamic covalent chemistry via C=C bond formation. [Link]
-
JoVE. (2018, August 23). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15: application to the hydrogen transfer reaction and unusual highly selective 1,4-disubstituted triazole formation via multicomponent click reaction. Catalysis Science & Technology, 8, 3246-3259. [Link]
-
Johnson Matthey. (n.d.). Catalyst handling best practice guide. [Link]
-
Royal Society of Chemistry. (n.d.). Detection of triazole pesticides in environmental water and juice samples using dispersive liquid–liquid microextraction with solidified sedimentary ionic liquids. [Link]
-
ACS Publications. (2023, June 1). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
PubMed. (2011, April 13). Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations. [Link]
-
OUCI. (2015). A new liquid–liquid microextraction method by ultrasound assisted salting-out for determination of triazole pesticides in water samples coupled by gas chromatography-mass spectrometry. Analytical Methods, 3, 1194-1199. [Link]
-
Indian Academy of Sciences. (n.d.). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00287D [pubs.rsc.org]
- 9. Removal of copper (II) from wastewater using green vegetable waste derived activated carbon: An approach to equilibrium and kinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 10. Regioselective Reduction of 1H-1,2,3-Triazole Diesters [mdpi.com]
- 11. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 12. Triazole-modified Ru-carbene complexes: A valid olefin metathesis pre-catalyst for dynamic covalent chemistry via C=C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Troubleshooting Solubility of 5-(Chloromethyl)-1H-1,2,3-Triazole Salts
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists.
Welcome to the Technical Support Center. This guide is engineered to address the specific physicochemical hurdles associated with 5-(chloromethyl)-1H-1,2,3-triazole and its hydrochloride salts. We bridge the gap between theoretical physical chemistry and benchtop execution to help you solubilize this critical building block without degrading its reactive electrophilic handle.
Part 1: The Causality of Insolubility (Expertise & Experience)
Why does this compound resist standard solubilization techniques? The answer lies in a structural "solubility paradox."
-
Rigid Crystal Lattice: The 1,2,3-triazole core possesses a large dipole moment and readily participates in strong intermolecular hydrogen bonding (N-H···N) and π-π stacking, creating a highly stable crystalline lattice[1]. Furthermore, the core tautomerizes in solution, complicating its interaction profile[2].
-
Ionic Character: As a hydrochloride salt, it demands high-dielectric media to dissociate the protonated triazolium and chloride ions. Non-polar solvents (like DCM or Hexane) simply cannot break these ionic bonds.
-
Electrophilic Vulnerability: While protic, high-dielectric solvents (like water or methanol) easily dissolve the salt, the 5-chloromethyl group is a highly reactive electrophile. Exposure to nucleophilic solvents causes rapid solvolysis (e.g., conversion to 5-(hydroxymethyl)-1H-1,2,3-triazole), irreversibly destroying your synthetic reagent[3].
Quantitative Data: Solvent Selection Matrix
To prevent degradation while maximizing solubility, solvent selection must be mathematically and chemically deliberate.
| Solvent | Dielectric Constant (ε) | Nucleophilicity | Solubility of HCl Salt | Degradation Risk | Recommendation |
| Dichloromethane (DCM) | 8.9 | None | Insoluble | Low | Do not use |
| Tetrahydrofuran (THF) | 7.5 | None | Insoluble | Low | Do not use |
| Methanol (MeOH) | 32.7 | High | Soluble | Critical (Solvolysis) | Avoid completely |
| Dimethylformamide (DMF) | 36.7 | Low | Moderate | Low | Recommended (with base) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | Good | Low | Optimal (with base) |
Part 2: Troubleshooting FAQs
Q1: I need to perform an N-alkylation in DCM, but the triazole salt remains a cloudy suspension. How can I force dissolution? A: Do not attempt to force dissolution in DCM. The hydrochloride salt is fundamentally insoluble in low-dielectric solvents. Instead, switch to a polar aprotic solvent like DMF or DMSO[4]. You must perform in situ free-basing. By neutralizing the HCl salt with a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA), you break the ionic lattice. The resulting free base is highly soluble in polar aprotic environments.
Q2: I heated my reaction mixture in DMF to 70°C to improve solubility, but I ended up with a gummy, intractable mixture. What happened? A: You induced thermal polymerization. The 1,2,3-triazole free base contains nucleophilic nitrogen atoms, while the 5-chloromethyl group is a strong electrophile. Heating the free base causes intermolecular self-alkylation, forming a dense poly-triazole polymer[1]. Always maintain temperatures below 40°C once the free base is generated.
Q3: My downstream reaction requires a biphasic system (aqueous/organic). How do I keep the triazole reactive without it degrading in the water layer?
A: Utilize Phase-Transfer Catalysis (PTC). Keep the triazole salt suspended in the organic phase (e.g., 2-MeTHF) and add a catalytic amount of tetrabutylammonium bromide (TBAB) alongside an inorganic base (like
Part 3: Validated Experimental Protocols
Protocol: In Situ Free-Basing and Solubilization for Nucleophilic Substitution
Self-Validating System: This protocol relies on visual causality to confirm successful lattice disruption without thermal degradation.
-
Preparation: Suspend 5-(chloromethyl)-1H-1,2,3-triazole HCl (1.0 eq) in anhydrous DMF (0.2 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (
or Argon). -
Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Suppressing the thermal energy prevents the free base from self-alkylating upon formation.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise over 5 minutes.
-
Validation Check: Stir for 15 minutes at 0–5 °C. The cloudy white suspension will transition into a clear, pale-yellow solution. This visual change self-validates that the ionic lattice has been broken and the free base is fully solubilized.
-
Coupling: Immediately add your target nucleophile (e.g., an amine or thiol) to the clear solution. Allow the reaction to slowly warm to room temperature (max 25 °C).
Part 4: Mechanistic Visualizations
Workflow for solubilizing 5-(chloromethyl)-1H-1,2,3-triazole salts without degradation.
Mechanistic pathways showing temperature-dependent polymerization versus successful reaction.
References
*[2] Title: 1H-1,2,3-Triazole | Source: acs.org | URL: *[3] Title: Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins | Source: babraham.ac.uk | URL: *[4] Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | Source: nih.gov | URL: *[1] Title: Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents | Source: mdpi.com | URL:
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of 5-(Chloromethyl)-1H-1,2,3-Triazole vs. Regioisomeric Analogues
Part 1: Executive Summary & Structural Dynamics
5-(chloromethyl)-1H-1,2,3-triazole represents a critical building block in bioisostere development and fragment-based drug discovery. However, its characterization is frequently complicated by annular tautomerism and regioisomerism (when N-substituted).
This guide objectively compares the spectral performance of the target 5-chloromethyl motif against its primary alternatives: the 4-chloromethyl tautomer and the 1,4-disubstituted regioisomers.
The Core Analytical Challenge
In solution, N-unsubstituted 1,2,3-triazoles exist in rapid equilibrium.[1] The "5-chloromethyl" and "4-chloromethyl" forms are chemically equivalent unless the nitrogen is substituted.
-
Scenario A (N-Unsubstituted): The compound exists as a tautomeric mix. You observe a time-averaged signal.
-
Scenario B (N-Substituted): The 1,5-disubstituted isomer (Target) is distinct from the 1,4-disubstituted isomer (Alternative).
Part 2: 1H NMR Characteristic Peaks (The Product)
N-Unsubstituted Parent: 4(5)-(Chloromethyl)-1H-1,2,3-Triazole
Note: Due to rapid proton exchange, positions 4 and 5 are equivalent on the NMR time scale in most solvents.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Triazole Ring -CH= | 7.85 – 8.05 | Singlet (s) | 1H | - |
| Chloromethyl -CH₂Cl | 4.75 – 4.85 | Singlet (s) | 2H | - |
| Triazole -NH | 13.5 – 15.0 | Broad (br s) | 1H | Solvent Dependent |
Experimental Insight:
-
Solvent Effect: In DMSO-d₆ , the NH proton is often visible as a broad singlet downfield (>13 ppm). In CDCl₃ , the NH signal is frequently broadened into the baseline or exchanges with trace water, making it invisible.[1]
-
Concentration: Higher concentrations in non-polar solvents may shift the CH signal downfield due to hydrogen-bonded dimer formation.
N-Substituted Derivative: 1-Alkyl-5-(chloromethyl)-1,2,3-Triazole (The "RuAAC" Product)
When the nitrogen is fixed (e.g., via alkylation or Ru-catalyzed synthesis), the 5-isomer becomes distinct.
| Proton Environment | Chemical Shift ( | Diagnostic Feature |
| Triazole Ring C4-H | 7.55 – 7.75 | Shielded relative to 1,4-isomer |
| Chloromethyl -CH₂Cl | 4.50 – 4.65 | Slightly upfield vs 1,4-isomer |
| N-Methylene (N-CH₂-R) | ~5.50 - 5.70 | Sensitive to steric compression |
Part 3: Comparative Analysis (Target vs. Alternatives)
The primary analytical risk is misidentifying the 1,5-isomer (Target) as the 1,4-isomer (Alternative/Impurity), which is thermodynamically favored in thermal cycloadditions and exclusively formed in CuAAC reactions.
Comparison Table: 1,5- vs. 1,4-Regioisomers
| Feature | Target: 1,5-Disubstituted (5-Chloromethyl) | Alternative: 1,4-Disubstituted (4-Chloromethyl) | Differentiation Logic |
| Ring Proton ( | 7.55 – 7.75 ppm | 7.80 – 8.50 ppm | The 1,4-isomer proton (H5) is more deshielded by the adjacent N2/N3 lone pairs.[2] |
| -CH₂Cl Shift ( | 4.50 – 4.65 ppm | 4.70 – 4.85 ppm | Proximity to N1 in the 5-isomer exerts a shielding cone effect in some conformations. |
| NOE Correlation | Strong NOE between N-R and C4-H | Weak/No NOE between N-R and C5-H | Definitive Proof. In 1,5-isomers, the N-substituent and ring proton are distant. |
| 13C NMR (Ring CH) | ~133 ppm | ~120 - 125 ppm | C4 (1,5-isomer) is typically downfield of C5 (1,4-isomer). |
Mechanism of Differentiation
The difference in chemical shift arises from the magnetic anisotropy of the triazole ring and the proximity of the N-substituent.
-
1,4-Isomer: The C5 proton is adjacent to the N1-substituent, often leading to a "deshielding" effect (downfield shift).
-
1,5-Isomer: The C4 proton is distant from the N1-substituent, typically appearing "shielded" (upfield) relative to the 1,4-analog.
Part 4: Visualization & Logic Flow
Tautomerism & Regioisomerism Pathways
Figure 1: Synthetic pathways determining the final regioisomer and spectral profile. The N-unsubstituted form exists as a dynamic equilibrium, while catalytic methods lock the structure into distinct 1,4 or 1,5 forms.[1]
Isomer Assignment Decision Tree
Figure 2: Analytical workflow for distinguishing the target 5-chloromethyl isomer from its tautomers and regioisomers.
Part 5: Experimental Protocols
Protocol 1: Sample Preparation for Tautomer Detection
To observe the exchangeable NH proton and confirm the N-unsubstituted status.
-
Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves. Avoid CDCl₃ as acidic impurities can broaden the NH signal into the baseline.
-
Concentration: Prepare a concentrated solution (~10-15 mg/0.6 mL ).
-
Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the broad NH signal.
-
Verification: Add 1 drop of D₂O to the NMR tube and shake. The signal at >13 ppm should disappear immediately, confirming it as the labile NH.
Protocol 2: Regioisomer Verification (NOE)
To distinguish 1,5- (target) from 1,4- (alternative) when shifts are ambiguous.
-
Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.
-
Irradiation: Irradiate the N-methylene protons (or the N-substituent alpha protons).
-
Analysis:
-
1,4-Isomer: You will observe NOE enhancement at the triazole C5-H (the ring proton).
-
1,5-Isomer: You will observe NO NOE enhancement at the triazole C4-H (because it is on the opposite side of the ring). You may instead see enhancement of the chloromethyl protons.
-
References
-
RSC Advances , "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives: Copper(I)-catalyzed synthesis of 1,4-disubstituted-1H-1,2,3-triazoles...". Royal Society of Chemistry.[2]
-
Beilstein Journal of Organic Chemistry , "Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues". Beilstein Institut.
-
PubChem , "4-(chloromethyl)-1-methyl-1h-1,2,3-triazole Compound Summary". National Library of Medicine.
-
Molecules , "Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives". MDPI.
-
Scientific Reports , "Regioselective synthesis of 1,2,3-triazoles". Nature Portfolio.
Sources
Definitive Regioisomer Assignment: 1,4- vs 1,5-Disubstituted 1,2,3-Triazoles via NOESY NMR
Executive Summary
The distinction between 1,4- and 1,5-disubstituted 1,2,3-triazoles is a critical checkpoint in medicinal chemistry, particularly when validating "Click" chemistry outcomes. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields the 1,4-isomer and Ruthenium-Catalyzed (RuAAC) yields the 1,5-isomer, catalyst leakage or thermal background reactions can lead to isomeric mixtures.
Standard MS analysis cannot distinguish these regioisomers due to identical mass. While 1D
The Regioisomer Challenge
The 1,2,3-triazole ring presents a unique structural problem. The protons on the ring (H5 in 1,4-isomers; H4 in 1,5-isomers) often resonate in similar aromatic regions (
-
1,4-Disubstituted Isomer: The substituents at N1 and C4 are distal (separated by the triazole ring).
-
1,5-Disubstituted Isomer: The substituents at N1 and C5 are proximal (sterically crowded).
This spatial difference is the basis for the NOESY experiment.
Structural Visualization and NOE Vectors
The following diagram illustrates the critical through-space interactions (NOE) that differentiate the two isomers.
Caption: Comparative NOE correlations. Green arrows indicate observable through-space magnetization transfer; red dashed lines indicate absence of signal.
Comparative Analysis: 1,4- vs 1,5-Isomers[1][2][3][4][5][6]
While NOESY is the definitive confirmation, it should be contextualized with 1D data.
| Feature | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole | Mechanistic Reason |
| Key NOE Correlation | Triazole-H | N1-Subst. | 1,5-isomer places substituents adjacent to each other. |
| Secondary NOE | No NOE between substituents. | Triazole-H | Distance between R groups in 1,4-isomer is > 5 Å. |
| Typically | Typically | H5 (1,4) is more deshielded by the adjacent N-lone pairs than H4 (1,5). | |
| C5 signal: | C4 signal: | Electron density differences; C5 is more shielded in 1,4-isomer. |
Note on Chemical Shifts: Relying solely on chemical shifts is risky without a reference compound, as solvent effects (e.g., DMSO-
Experimental Protocol: 2D NOESY
To ensure a self-validating dataset, the NOESY experiment must be set up to maximize the Nuclear Overhauser Effect while minimizing artifacts like T1 noise.
Step 1: Sample Preparation
-
Concentration: 10–50 mM is ideal.
-
Solvent: Deuterated solvent with no overlapping signals (CDCl
, DMSO- , or Acetone- ). -
Degassing (Critical): Dissolved oxygen is paramagnetic and promotes rapid relaxation (
), which quenches the NOE signal.-
Method: Flush the NMR tube with dry nitrogen or argon for 5 minutes, or use the freeze-pump-thaw method for rigorous work.
-
Step 2: Acquisition Parameters
-
Pulse Sequence: noesygpphpp (Bruker) or equivalent (gradient-selected NOESY with phase sensitive detection).
-
Relaxation Delay (D1): Set to
(typically 2–3 seconds). Insufficient D1 leads to integration errors. -
Mixing Time (
): This is the most critical parameter.-
Small Molecules (MW < 600):500 – 800 ms . (Small molecules tumble fast; NOE buildup is slow and positive).
-
Medium/Large Molecules:200 – 400 ms . (Avoids "spin diffusion," where magnetization relays through an intermediate proton, creating false "direct" correlations).
-
-
Scans (NS): Minimum 16 (or multiples of 16) to complete the phase cycle.
Step 3: Processing
-
Phasing: 2D NOESY requires careful phasing. Diagonal peaks (autocorrelation) should be phased to be negative (opposite sign to NOE cross-peaks) for small molecules in the extreme narrowing limit. However, most modern gradient sequences yield positive diagonal peaks and negative cross-peaks (or vice versa depending on the specific macro).
-
Validation: Check the sign of the solvent residual peak or a known geminal pair (e.g., CH
protons) which always show strong NOE.
-
Data Interpretation & Decision Matrix
Use this logic flow to assign your structure based on the acquired spectrum.
Caption: Decision matrix for regioisomer assignment. The presence of an R1-R5 interaction is the primary determinant for the 1,5-isomer.
Pitfalls to Avoid
-
Spin Diffusion (False Positives): In the 1,5-isomer, if the mixing time is too long (>800 ms), you might see a correlation between the N1-substituent and the Triazole-H (H4), mediated through the C5-substituent. While theoretically possible, the direct NOE between substituents is the stronger diagnostic.
-
Chemical Exchange: If your substituents have exchangeable protons (OH, NH), ROESY might be required to distinguish chemical exchange (same sign as diagonal) from NOE (opposite sign).
-
Rotational Freedom: If the N1-substituent is a long alkyl chain, the protons directly attached to N1 (
-protons) are the only reliable reporters. Protons further down the chain may fold back, causing confusing signals.
References
-
Creary, X., Anderson, A., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.[1] [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity for Acylalkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
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Comparative Guide: IR Spectroscopy of 1,2,3-Triazole and Chloromethyl Groups
Executive Summary
This guide provides a technical comparison of Infrared (IR) spectroscopy signatures for 1,2,3-triazole (a product of "Click" chemistry) and chloromethyl groups (a reactive handle in solid-phase synthesis). Unlike standard textbook tables, this document focuses on reaction monitoring—specifically, how to validate the formation of these groups against their respective precursors (azides/alkynes and alcohols/methyls).
Quick Reference: Diagnostic Bands
| Functional Group | Diagnostic Frequency ( | Intensity | Vibrational Mode | Key Application |
| Azide ( | Strong | Asymmetric Stretch | Precursor: Disappearance confirms Click reaction. | |
| 1,2,3-Triazole | Weak | C-H Stretch (Ring) | Product: Confirmation of heteroaromatic ring. | |
| 1,2,3-Triazole | Medium | N=N / C=C Ring Stretch | Product: Fingerprint confirmation. | |
| Chloromethyl ( | Medium | Active Handle: Critical QC marker for Merrifield resins. | ||
| Chloromethyl ( | Variable | C-Cl Stretch | Active Handle: Often obscured in fingerprint region. |
The 1,2,3-Triazole Signature: Monitoring "Click" Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for bioconjugation. In IR spectroscopy, the "performance" of this analysis is defined not by the appearance of the triazole, but by the disappearance of the azide .
The "Silent" Product vs. The "Loud" Precursor
The 1,2,3-triazole ring is relatively IR-quiet compared to the azide group.
-
The Azide Indicator (
): The azide asymmetric stretch is one of the most distinct bands in organic chemistry. It appears in a "silent region" ( ) where few other functional groups absorb.-
Experimental Insight: In kinetic studies, the complete vanishing of the peak at
is the primary endpoint metric.
-
-
The Triazole Emergence:
-
C-H Stretch (
): Unlike aliphatic C-H ( ) or standard aromatic C-H ( ), the triazole C-H is shifted to higher wavenumbers due to the electron-deficient ring. Note: This is often weak and can be buried if the molecule has extensive H-bonding (OH/NH groups). -
Ring Breathing (
): Bands around (N=N stretch) and are characteristic but lie in the crowded fingerprint region.
-
Workflow: CuAAC Reaction Monitoring
The following logic flow illustrates the decision process for validating triazole formation.
Figure 1: Logic flow for monitoring Azide-to-Triazole conversion via IR spectroscopy.
The Chloromethyl Group: Quality Control for Resins
The chloromethyl group (
The Diagnostic "Wag" ( )
While the C-Cl stretch (
-
Detector Cutoff: Many ATR crystals (like Diamond/ZnSe) have poor sensitivity below
. -
Interference: Polystyrene backbones have strong aromatic ring bending modes in the low-frequency region.
The Solution: The
-
Presence: Indicates active linker (ready for coupling).
-
Disappearance: Indicates successful nucleophilic substitution (e.g., attachment of the first amino acid).
Comparative Spectral Data
| Feature | Chloromethyl Resin (Active) | Hydroxymethyl Resin (Hydrolyzed/Inactive) |
| Distinct Band | Absent | |
| Baseline Flat | Broad O-H Stretch (Strong) | |
| Weak/Baseline | Strong C-O Stretch |
Experimental Protocols
Protocol A: ATR-FTIR for Solid Resins (Chloromethyl Analysis)
Best for: Rapid QC of Merrifield resins without sample destruction.
-
Crystal Selection: Use a Diamond or Germanium ATR crystal. (ZnSe is acceptable but scratches easily with polymer beads).
-
Background: Collect a 32-scan background of the clean crystal in air.
-
Sample Prep: Place
of dry resin beads directly on the crystal. -
Contact: Apply high pressure using the anvil clamp. Critical: Polymer beads are hard; insufficient pressure yields poor spectral contrast.
-
Acquisition: Scan from
(Resolution: ). -
Analysis: Normalize the spectrum to the Polystyrene aromatic ring stretch at
(internal standard). Check the ratio of / to estimate loading.
Protocol B: Reaction Monitoring (Click Chemistry)
Best for: Kinetic studies in solution.
-
Baseline: Take a spectrum of the pure solvent (e.g., DMSO, THF). Note: Water absorbs strongly at
and , potentially masking triazole bands, but the Azide region ( ) remains clear. -
Sampling: Remove a
aliquot from the reaction vessel. -
Measurement: Deposit on the ATR crystal. Allow volatile solvents (DCM, MeOH) to evaporate for 30 seconds to concentrate the solute, or measure directly if using high-boiling solvents (DMSO).
-
Validation:
-
Time 0: Verify strong peak at
. -
Time X: Monitor the decay of
. -
Endpoint: Baseline at
indicates conversion.
-
Troubleshooting & Interferences
| Problem | Cause | Solution |
| Azide peak ( | Fermi resonance or distinct organic azides. | Integrate the entire doublet area for quantification. |
| Missing Triazole C-H ( | Obscured by water or O-H/N-H stretches. | Rely on the disappearance of the azide peak and appearance of fingerprint bands ( |
| False Positive at | C-O stretches from esters/ethers. | Verify absence of Carbonyl ( |
| Low Signal Intensity | Poor contact between solid beads and ATR. | Grind beads into a fine powder or use a KBr pellet method for transmission mode. |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3] Chemical Reviews, 108(8), 2952–3015. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general IR bands).
-
Galand, C., et al. (2004). Microscopic Infrared Mapping of Chloromethylated Polystyrene Resin Beads. Applied Spectroscopy, 58(11), 1282-1287.[4] [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
Sources
comparing reactivity of 5-chloromethyl vs 5-bromomethyl triazoles
Comparative Reactivity of 5-Chloromethyl vs. 5-Bromomethyl Triazoles in Bioconjugation
The 1,2,3-triazole ring is a premier bioorthogonal scaffold, widely utilized in drug discovery and bioconjugation due to its metabolic stability, strong dipole moment, and unique ability to mimic amide bonds[1]. When functionalized at the 5-position with a halomethyl group, the triazole transforms into a highly effective electrophile for nucleophilic substitution (SN2) reactions. In the context of protein modification, these reagents are specifically deployed to alkylate cysteine residues, generating thioether linkages that serve as near-native mimics of post-translational modifications (PTMs), such as lysine acylation.
However, the choice of the halogen leaving group—specifically chlorine versus bromine—profoundly impacts the reaction kinetics, the reagent equivalents required, and the overall chemoselectivity of the bioconjugation process.
Mechanistic Causality: Leaving Group Dynamics
In an SN2 aliphatic nucleophilic substitution, the reaction rate is dictated by the activation energy of the transition state. This energy barrier relies heavily on the carbon-halogen bond dissociation energy and the polarizability of the leaving group.
-
5-Chloromethyl-1,2,3-triazoles: The C–Cl bond is relatively strong. While chloromethyl triazoles are highly stable and effective alkylating agents, their reaction with cysteine thiolates is kinetically slow. Achieving complete conversion often requires high reagent concentrations (up to 40 equivalents) and extended reaction times (20+ minutes).
-
5-Bromomethyl-1,2,3-triazoles: Bromide is a larger, more polarizable ion and a weaker conjugate base than chloride, making it a vastly superior leaving group. The weaker C–Br bond lowers the activation energy barrier, resulting in a reaction rate approximately 40 times faster than the chloromethyl derivative.
Field-Proven Insight: The accelerated kinetics of the bromomethyl variant allow researchers to drastically reduce the reagent concentration (down to 1.5–5 equivalents) and shorten reaction times to under 3 minutes. This is a critical advantage for preserving protein integrity and preventing the off-target alkylation of less nucleophilic residues, such as methionine, which frequently occurs under prolonged exposure to high concentrations of halomethyl triazoles.
Quantitative Reactivity Comparison
The following table summarizes the kinetic and operational differences between halomethyl triazoles when used for cysteine alkylation (using Z-Cys-OH as a model substrate at pH 8.0).
| Reagent | Relative SN2 Reactivity | Reagent Equivalents Needed | Typical Reaction Time | Off-Target Risk (Methionine) | Shelf Stability |
| 5-Chloromethyl triazole | 1x (Baseline) | 20 – 40 eq. | > 20 minutes | Moderate (due to long exposure) | High (Standard conditions) |
| 5-Bromomethyl triazole | ~40x | 1.5 – 5 eq. | < 3 minutes | Low (due to rapid completion) | Moderate (Requires -20 °C, Argon) |
| 5-Iodomethyl triazole | ~60x | 1.5 – 2 eq. | < 1 minute | Low | Low (Light/moisture sensitive) |
Self-Validating Experimental Workflow
Protocol: Site-Selective Cysteine Alkylation using 5-Bromomethyl Triazole This protocol leverages the high reactivity of the bromomethyl triazole to achieve rapid, site-selective protein modification while establishing a self-validating feedback loop to ensure chemoselectivity.
-
Buffer Preparation: Prepare a reaction buffer of 50 mM sodium phosphate, pH 8.0.
-
Causality: The pKa of a typical solvent-exposed protein cysteine thiol is ~8.3. Buffering at pH 8.0 ensures a sufficient molar fraction of the highly nucleophilic thiolate anion is present to drive the SN2 reaction, while simultaneously minimizing base-catalyzed hydrolysis of the sensitive bromomethyl triazole.
-
-
Protein Preparation: Dissolve the target protein (containing a single free cysteine) in the reaction buffer to a final concentration of 10–50 µM.
-
Reagent Addition: Dissolve the 5-bromomethyl triazole in anhydrous DMSO. Add the reagent to the protein solution to achieve a final concentration of exactly 3 equivalents relative to the protein.
-
Causality: Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein unfolding, which could expose buried off-target nucleophiles.
-
-
Reaction Incubation: Incubate the mixture at room temperature (20–25 °C) for 3 to 5 minutes.
-
Causality: The 40-fold kinetic enhancement of the bromomethyl group ensures complete conversion within this short window.
-
-
Self-Validation (LC-MS Analysis): Quench the reaction strictly at 5 minutes with 1% formic acid to protonate all remaining thiolates and halt SN2 activity. Analyze the intact protein via LC-MS.
-
Validation Check: A successful reaction will yield a single mass shift corresponding to the addition of one triazole moiety (minus the mass of HBr). The strict absence of +2 or +3 mass adducts validates that the low-equivalent, high-speed conditions successfully prevented off-target methionine alkylation.
-
Reaction Workflow Visualization
Workflow of site-selective cysteine alkylation via SN2 substitution using halomethyl triazoles.
References
-
Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification Molecules (MDPI) / PubMed Central (PMC) URL:[Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction PubMed Central (PMC) URL:[Link]
Sources
Crystal Structure Analysis of 5-(Chloromethyl)-1H-1,2,3-Triazole Derivatives: A Comparative Technical Guide
Introduction: The Structural Imperative
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, largely due to the ubiquity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the specific subclass of 5-(chloromethyl)-1H-1,2,3-triazole derivatives presents a unique structural challenge. Unlike their stable 4-substituted counterparts, these 5-substituted alkylating agents are highly reactive intermediates used to synthesize antifungal and anticancer agents.
Understanding their solid-state conformation is critical because the chloromethyl (-CH₂Cl) handle introduces specific rotational degrees of freedom and halogen-bonding capabilities that drastically alter crystal packing and solubility profiles compared to standard methyl-triazoles.
This guide provides an objective comparison of structural analysis techniques and a validated workflow for characterizing these labile intermediates.
Methodological Comparison: Selecting the Right Tool
For a 5-(chloromethyl)-1,2,3-triazole derivative, the choice of analysis method dictates the resolution of the chloromethyl conformation.
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | DFT/Computational Modeling |
| Primary Output | 3D atomic coordinates (x, y, z) | Bulk phase purity & lattice parameters | Energy-minimized theoretical conformation |
| Resolution | Atomic (< 0.8 Å) | Macroscopic (Phase ID) | N/A (Theoretical) |
| Tautomer ID | Definitive (Traps specific tautomer) | Ambiguous (Averages bulk) | Predictive only |
| -CH₂Cl Analysis | Resolves disorder in -CH₂Cl rotation | Cannot resolve side-chain disorder | Predicts rotational barriers |
| Sample Req. | High-quality single crystal (0.1–0.5 mm) | Polycrystalline powder (~10 mg) | Structure file (.cif/.pdb) |
| Verdict | Gold Standard for structure-activity relationships (SAR). | Best for QC (batch-to-batch consistency). | Supportive for explaining packing forces. |
Expert Insight: The Tautomer Trap
1,2,3-Triazoles exist in equilibrium between the 1H, 2H, and 3H tautomers in solution. SC-XRD is the only method that definitively identifies which tautomer crystallizes , often revealing that the 5-chloromethyl group forces a specific packing arrangement to satisfy dipole-dipole interactions, unlike NMR which shows a time-averaged signal.
Structural Benchmarking: 1,2,3- vs. 1,2,4-Triazoles[1][2][3]
To understand the performance of the 5-(chloromethyl)-1,2,3-triazole scaffold, we must compare it to its isomer, the 1,2,4-triazole (common in antifungals like Fluconazole).
Comparative Packing Metrics
| Parameter | 1,2,3-Triazole Core | 1,2,4-Triazole Core | Impact on 5-CH₂Cl Derivatives |
| Dipole Moment | High (~5.0 D) | Moderate (~3.2 D) | 1,2,3-analogs exhibit stronger |
| H-Bonding | Strong donor (N-H) & acceptor (N2/N3) | Multiple acceptor sites (N2/N4) | The 5-CH₂Cl group in 1,2,3-triazoles often disrupts planar stacking due to steric bulk. |
| Lattice Energy | Higher stability | Lower stability | 1,2,3-derivatives are generally less soluble, aiding crystallization. |
Experimental Protocol: Validated Workflow
This protocol is optimized for 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole , minimizing hydrolysis of the reactive chloromethyl group during crystallization.
Phase 1: Synthesis (Regioselective RuAAC or Modified CuAAC)
Note: Standard CuAAC yields 1,4-isomers. 1,5-disubstitution requires Ruthenium catalysis or specific azide steric control.
-
Reactants: Benzyl azide (1.0 eq), Propargyl chloride (1.2 eq).
-
Catalyst: Cp*RuCl(PPh₃)₂ (2 mol%) in Dioxane (anhydrous).
-
Condition: 60°C under
for 6 hours. -
Purification: Silica gel chromatography (Hexane/EtOAc 4:1). Avoid methanol to prevent solvolysis of -CH₂Cl.
Phase 2: Crystallization (The "Vapor Diffusion" Method)
Why this method? Slow evaporation often degrades the chloromethyl group. Vapor diffusion is gentler and excludes atmospheric moisture.
-
Solvent: Dissolve 20 mg of pure derivative in 0.5 mL THF (Good solubility).
-
Antisolvent: Place the THF vial (uncapped) inside a larger jar containing 5 mL Pentane (Poor solubility).
-
Incubation: Seal the outer jar. Store at 4°C in the dark.
-
Harvest: Block-like crystals appear within 48-72 hours.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation). -
Temperature: 100 K (Critical to freeze the rotation of the -CH₂Cl group).
-
Refinement: SHELXL-2018. Treat the -CH₂Cl group with split positions if electron density suggests rotational disorder (A/B occupancy).
Visualizing the Workflow
Figure 1: Validated workflow for structural elucidation of labile triazole intermediates.
Case Study: Data Analysis & Reference Values
When analyzing your dataset, compare your refined parameters against these standard ranges derived from high-quality 1,2,3-triazole structures. Deviations >0.02 Å suggest lattice strain or disorder.
Standard Geometric Parameters (1,2,3-Triazole Ring)
| Bond | Average Length (Å) | Interpretation |
| N1–N2 | 1.34 – 1.36 | Typical single bond character. |
| N2–N3 | 1.30 – 1.32 | Double bond character (delocalized). |
| C4–C5 | 1.36 – 1.39 | Aromatic character; shorter than standard C-C. |
| C5–CH₂Cl | 1.48 – 1.50 | Critical Check: If <1.45, suspect disorder. |
| C–Cl | 1.78 – 1.80 | Halogen bond potential. |
H-Bonding Network Visualization
The stability of the crystal is governed by the interaction between the acidic C4-H (if unsubstituted) or the N3 lone pair and the chloromethyl protons.
Figure 2: Primary intermolecular forces stabilizing the 5-chloromethyl-1,2,3-triazole lattice.
References
-
Synthesis & Click Chemistry Context
-
Crystallographic Benchmarking (Bond Lengths)
- Title: Novel 1,2,3-Triazole Derivatives...
- Source: MDPI (Molecules).
-
Link:[Link]
-
Methodological Comparison (SC-XRD vs PXRD)
-
Structural Isomer Comparison (1,2,3 vs 1,2,4)
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. azooptics.com [azooptics.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating 1,2,3-Triazole Formation: A Comparative Guide to TLC and HPLC Methods
Topic: Validation of Triazole Formation using TLC and HPLC Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "Click Chemistry," is a cornerstone reaction in drug discovery and bioconjugation.[1][2][3] While the formation of the 1,4-disubstituted 1,2,3-triazole is thermodynamically favored and generally high-yielding, assuming complete conversion without rigorous validation is a critical error. Residual organic azides are potentially explosive and cytotoxic, while unreacted alkynes can interfere with downstream biological assays.
This guide objectively compares Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) as validation tools.[4] We move beyond basic definitions to provide an expert-level workflow that synthesizes the speed of TLC with the quantitative rigor of HPLC.
Part 1: Thin Layer Chromatography (TLC) – The Rapid Scout
The Principle
TLC in this context relies on the significant polarity shift that occurs when a lipophilic azide and alkyne "click" to form a more polar triazole ring. However, a common pitfall is relying solely on UV visualization. Many aliphatic azides are UV-inactive, and the triazole product’s UV absorption can be weak or overshadowed by aromatic substituents.
Expert Insight: Never rely on UV alone for azide validation. To confirm the consumption of the azide starting material, you must use a chemoselective stain.
The "Two-Dip" Staining Protocol (Azide-Specific)
The most robust method for validating azide consumption is the Staudinger-Ninhydrin stain. This exploits the Staudinger reduction of the azide to an amine, which is then visualized.[5]
Protocol:
-
Run the Plate: Develop your TLC plate in a standard solvent system (typically Hexane:Ethyl Acetate).[6]
-
Dip 1 (Reduction): Dip the plate into a 10% solution of Triphenylphosphine (
) in dichloromethane (DCM). -
Incubate: Warm the plate gently with a heat gun. The
reduces the unreacted azide to a primary amine. -
Dip 2 (Visualization): Dip the plate into a Ninhydrin stain solution.[5][7]
-
Develop: Heat until spots appear.[5]
-
Result: Residual azides appear as distinct purple/red spots (Ruhemann’s purple).[5] The triazole product will not stain purple.
-
Pros and Cons
| Feature | Performance |
| Speed | High (5–10 mins) |
| Cost | Negligible |
| Specificity | High (with specific stains) |
| Quantitation | Poor (Qualitative only) |
| Limit of Detection | Moderate (~0.1 µg) |
Part 2: High-Performance Liquid Chromatography (HPLC) – The Quantitative Judge
The Principle
While TLC confirms the disappearance of starting materials, HPLC is required to quantify the purity profile and detect side products (e.g., 1,5-isomers in Ru-catalyzed reactions or oxidative homocoupling of alkynes). Reverse-Phase (RP-HPLC) on C18 columns is the industry standard.
Expert Insight: Watch your Wavelength. The 1,2,3-triazole ring has a characteristic absorbance maximum around 210 nm , but it extends to 254 nm. If your starting materials are non-aromatic, monitoring at 210 nm is essential, but be wary of solvent cut-off interference from acetates or formates.
Standard Validation Protocol
Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient: 5% to 95% MeCN over 15 minutes.
Validation Criteria:
-
Retention Time Shift: The triazole is generally more polar than the corresponding azide/alkyne mixture and will elute earlier in Reverse Phase (depending on the lipophilicity of the R-groups).
-
Peak Symmetry: A sharp, symmetrical peak indicates a clean conversion. Tailing often suggests trapped Copper ions chelating the triazole nitrogen. Wash samples with EDTA before injection to prevent this.
-
Mass Balance: Ensure the product peak area accounts for >95% of the total integration (relative to starting material standards).
Pros and Cons
| Feature | Performance |
| Speed | Low (20–40 mins per run) |
| Cost | High (Solvents, Columns, Instrument) |
| Specificity | Excellent (can separate regioisomers) |
| Quantitation | Excellent (Area % or External Std) |
| Limit of Detection | High (ng range) |
Part 3: Comparative Data Summary
The following table summarizes the operational differences when validating a standard CuAAC reaction.
| Metric | TLC (Silica) | HPLC (Reverse Phase) |
| Primary Utility | In-process monitoring (Is the reaction done?) | Final product release (Is it pure?) |
| Azide Detection | Superior (with Staudinger stain) | Good (requires UV activity or MS) |
| Isomer Resolution | Poor (1,4 vs 1,5 often co-elute) | Superior (Separates regioisomers) |
| Sample Prep | None (Direct spot) | Filtration + Dilution required |
| Throughput | Parallel (Multiple spots/plate) | Serial (One by one) |
Part 4: Integrated Workflow & Visualization
To maximize efficiency and scientific rigor, do not choose one over the other. Use them in a logical cascade.
Workflow Logic
-
Start with TLC: It is wasteful to run HPLC on a reaction that hasn't started. Use TLC to monitor the disappearance of the limiting reagent (usually the azide).[8]
-
The "Traffic Light" Check:
-
Final Validation (HPLC): Confirm purity and absence of side products (e.g., Glaser coupling of alkynes).
Figure 1: Integrated Decision Matrix for Triazole Validation. This workflow prioritizes safety (azide removal) via TLC before investing resources in HPLC quantitation.
Mechanistic Pathway of the Staudinger Stain
Understanding why we use specific stains builds technical trust. The visualization of "invisible" azides relies on this pathway:
Figure 2: Chemical basis of the specific Azide stain.[7] The reduction of Azide to Amine allows Ninhydrin to react, rendering the invisible starting material visible.
References
-
BenchChem. Application Notes and Protocols for Monitoring Reactions with 1-(6-bromohexyl)-1,2,3-triazole. BenchChem Application Notes. Link
-
Schröder, T., et al. A new azide staining reagent was prepared and its ability to stain several agents on TLC plates was determined.[10] Organic & Biomolecular Chemistry, 2007.[10] Link
-
Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 2010. Link
-
Reach Devices. TLC Stains: Azide and Alkyne Visualization. Reach Devices Technical Guides. Link
-
SIELC Technologies. HPLC Method for Analysis of 1,2,4-Triazole and Triazole acetic acid.[11] SIELC Application Notes. Link
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. TLC stains [reachdevices.com]
- 10. rsc.org [rsc.org]
- 11. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
The Stability Standoff: Triazole vs. Amide Linkers in Drug Metabolism
A Senior Application Scientist's Guide to Navigating a Critical Choice in Drug Design
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic hurdles. A molecule's inherent stability against the body's formidable enzymatic arsenal is a critical determinant of its pharmacokinetic profile, influencing bioavailability, half-life, and ultimately, therapeutic efficacy. Among the many structural motifs employed in medicinal chemistry, the choice between a triazole ring and an amide linker is a frequent and pivotal decision point. This guide provides an in-depth, objective comparison of their metabolic stability, supported by experimental data and mechanistic insights, to empower informed decisions in drug design.
The Central Role of Metabolic Stability
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1] The liver is the primary site of drug metabolism, armed with a vast array of enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of drugs.[2] Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing, which can increase the risk of toxicity and patient-to-patient variability.[3] Therefore, designing molecules with optimal metabolic stability is a cornerstone of modern drug discovery.[4]
The Amide Linker: A Double-Edged Sword
The amide bond is a ubiquitous functional group in pharmaceuticals and natural products. Its ability to act as both a hydrogen bond donor and acceptor makes it an excellent linker for engaging with biological targets. However, this same reactivity makes it a prime target for metabolic degradation.
Metabolic Liabilities of Amide Linkers
The primary metabolic vulnerability of amide linkers is their susceptibility to hydrolysis by a wide range of hydrolase enzymes, including proteases (like serine proteases) and amidases.[1][5] This enzymatic cleavage breaks the amide bond, leading to the formation of a carboxylic acid and an amine, which typically results in the inactivation of the drug.[1]
The mechanism of this hydrolysis, particularly by serine proteases, is a well-understood process involving a catalytic triad of amino acids (serine, histidine, and aspartate) in the enzyme's active site.[5] This process efficiently breaks an otherwise exceptionally stable bond, which has a half-life of hundreds of years under physiological conditions without enzymatic intervention.[6]
Factors that can influence the rate of amide bond cleavage include:
-
Steric Hindrance: Bulky substituents near the amide bond can sterically hinder the approach of enzymes, thereby increasing metabolic stability.[7]
-
Electronic Effects: The electronic nature of the surrounding atoms can influence the electrophilicity of the amide carbonyl carbon, affecting its susceptibility to nucleophilic attack by enzymes.[8]
-
Conformation: The three-dimensional shape of the molecule and the ability of the amide bond to adopt a conformation recognized by an enzyme's active site are critical.[9]
The Triazole Ring: A Robust Bioisostere
In the quest for more stable molecules, medicinal chemists frequently turn to bioisosteric replacement, a strategy where one functional group is replaced by another with similar physicochemical properties. The 1,2,3-triazole ring has emerged as a highly successful bioisostere for the trans-amide bond.[10][11][12]
The Metabolic Resilience of Triazoles
The inherent stability of the triazole ring is its key advantage. This five-membered aromatic heterocycle is generally resistant to a wide range of metabolic reactions, including:
-
Hydrolysis: Unlike amide bonds, the triazole ring cannot be hydrolyzed by peptidases or amidases.[11][12]
-
Oxidation and Reduction: The aromatic nature and electron-deficient character of the triazole ring make it robust against typical oxidative and reductive metabolic pathways.[13][14]
While the triazole core is stable, metabolism can still occur on the parent molecule at other positions or on substituents attached to the triazole. For instance, N-oxidation of the triazole ring or its substituents by CYP enzymes, such as CYP3A4 and CYP2C19, has been observed for some triazole-containing drugs like voriconazole.[15][16][17] However, this is often a less rapid metabolic pathway compared to amide hydrolysis. The interaction of the nitrogen atoms in the triazole ring with the heme iron of CYP enzymes can also influence metabolism, sometimes leading to inhibition of these enzymes.[18][19]
Head-to-Head Comparison: The Data
The decision to replace an amide with a triazole is highly context-dependent, and while it often leads to improved stability, this is not a universal rule. Experimental data is paramount in making an informed choice.
| Feature | Amide Linker | Triazole Linker |
| Primary Metabolic Pathway | Enzymatic Hydrolysis | Primarily Oxidative Metabolism (on substituents) |
| Key Metabolizing Enzymes | Proteases, Amidases | Cytochrome P450s (e.g., CYP3A4, CYP2C19) |
| General Metabolic Stability | Often a metabolic liability; susceptible to cleavage. | Generally highly stable and resistant to cleavage.[14][20][21] |
| Predictability of Stability | Susceptibility can be influenced by steric and electronic factors. | Generally predictable stability of the core ring structure. |
| Impact on Pharmacokinetics | Can lead to rapid clearance and short half-life. | Often increases half-life and improves bioavailability.[22] |
Case Study 1: Dopamine D4 Receptor Ligands - A Success Story
In the development of ligands for the dopamine D4 receptor, initial compounds with an amide linker were found to be metabolically unstable due to amide bond hydrolysis.[23] A study involving the bioisosteric replacement of the amide with a 1,2,3-triazole linker demonstrated a significant improvement in metabolic stability.[23] In vitro studies using rat and human liver microsomes showed that the triazole analogs were more stable than their amide counterparts.[23] Subsequent in vivo pharmacokinetic studies in rats confirmed these findings, with the triazole-containing compounds exhibiting longer plasma half-lives and better brain exposure.[23]
Case Study 2: CFTR Modulators - A Cautionary Tale
Conversely, a study on modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), VX-770 and VX-809, found that replacing an amide with a 1,2,3-triazole had a negative impact on metabolic stability.[3] Surprisingly, the triazole derivatives showed increased intrinsic clearance (CLint) in human liver microsomes compared to the analogous amides, indicating lower stability.[3] This highlights that the overall molecular context is critical, and other metabolic sites on the molecule may become more accessible or new, more labile sites may be introduced with the structural change.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of a compound, the in vitro liver microsomal stability assay is a standard and cost-effective method.[2][24] It provides key parameters such as intrinsic clearance (Clint) and half-life (t1/2).
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw pooled liver microsomes (human or from a relevant preclinical species) on ice. Dilute to the desired final concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is crucial for sustaining the activity of CYP enzymes.[2][25]
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate or microcentrifuge tubes, add the liver microsome solution and the test compound (diluted to a final concentration, typically 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[25][26]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[26] A control incubation without the NADPH system should be run in parallel to assess non-CYP mediated degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard for analytical purposes).[25] The quenching solution precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Analysis:
-
Protein Precipitation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant, which contains the remaining parent compound, to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of the parent compound is quantified by comparing its peak area to that of the internal standard.[25]
-
-
Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t1/2): Plot the natural logarithm of the percent remaining versus time. The slope of the resulting linear regression line (k) is the elimination rate constant. The half-life is calculated as t1/2 = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint): Clint (in µL/min/mg protein) is calculated using the equation: Clint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[25]
-
Visualizing the Metabolic Pathways
The divergent metabolic fates of amide and triazole linkers can be visualized to better understand their stability profiles.
Caption: Metabolic fate comparison of amide vs. triazole linkers.
Conclusion: A Strategic Choice Backed by Data
The choice between an amide linker and a triazole bioisostere is a critical decision in drug design with profound implications for a compound's metabolic stability and overall pharmacokinetic profile. While amide bonds offer versatile hydrogen bonding capabilities, their inherent susceptibility to enzymatic hydrolysis often presents a significant metabolic liability. The 1,2,3-triazole ring provides a robust, metabolically stable alternative that is resistant to hydrolysis and generally stable to oxidative and reductive conditions.
However, as the case studies demonstrate, the bioisosteric replacement of an amide with a triazole is not a panacea. The success of this strategy is highly dependent on the specific molecular scaffold and the potential for introducing new metabolic soft spots. Therefore, the guiding principle must be empirical data. The in vitro microsomal stability assay is an indispensable tool for generating quantitative data to compare analogs directly and make informed, evidence-based decisions. By carefully considering the mechanistic principles and validating design hypotheses with robust experimental data, drug development professionals can more effectively navigate the complex landscape of drug metabolism and engineer molecules with a higher probability of clinical success.
References
Click to expand
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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Laselva, O., Molinski, S., Casavola, V., & Bear, C. E. (2018). Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. ACS medicinal chemistry letters, 9(9), 929–934. [Link]
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LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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Angeli, C., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
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Akondi, S. M., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 57(23), 9475–9513. [Link]
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Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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Syren, P. O., & Himo, F. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of organic chemistry, 83(20), 12519–12527. [Link]
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Hyland, R., Jones, B. C., & Smith, D. A. (2002). Identification of the Cytochrome P450 Enzymes Involved in the N-Oxidation of Voriconazole. Drug Metabolism and Disposition, 30(7), 845–851. [Link]
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Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The journal of physical chemistry. A, 118(38), 8664–8675. [Link]
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Mercell. Metabolic stability in liver microsomes. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Steinhardt, J., Fugitt, C. H., & Harris, M. (1942). catalyzed hydrolysis of amide and peptide bonds in proteins 1. Journal of Research of the National Bureau of Standards, 28(2), 201–218. [Link]
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MTTlab. Microsomal Stability Assay. [Link]
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Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of medicinal chemistry, 67(11), 8631–8669. [Link]
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Sestak, V., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]
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Davydov, D. R., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. The Journal of biological chemistry, 290(47), 28211–28224. [Link]
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Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]
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Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 9(2), 385-403. [Link]
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Kumar, A., et al. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 15(49), 35016-35043. [Link]
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Sestak, V., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of medicinal chemistry, 67(14), 11847–11871. [Link]
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PDB-101. (2010). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. RCSB PDB. [Link]
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Raj, M., et al. (2015). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. [Link]
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Mandal, K., et al. (2014). Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution. Biopolymers, 101(1), 16–29. [Link]
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Sandström, A. G. (2016). Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis. Diva-portal.org. [Link]
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Open Library Publishing Platform. 6,5 Bioisosteres of Amides. [Link]
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Valverde, I. E., et al. (2025). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Journal of peptide science : an official publication of the European Peptide Society, 31(1), e3654. [Link]
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Beilstein Journals. (2026). Recent advances in the cleavage of non-activated amides. [Link]
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Oreate AI Blog. (2026). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]
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Valverde, I. E., et al. (2025). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Journal of peptide science : an official publication of the European Peptide Society, 31(1), e3654. [Link]
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Sestak, V., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of medicinal chemistry, 67(14), 11847–11871. [Link]
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Wilczyński, K., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1957. [Link]
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Ichinose, H., & Yamada, H. (2020). Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system. Journal of toxicological sciences, 45(6), 337–348. [Link]
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Tzakos, A. G., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules (Basel, Switzerland), 25(16), 3574. [Link]
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Rahman, M. T., et al. (2021). Evaluation of amide bioisosteres leading to 1,2,3-triazole containing compounds as GPR88 agonists: Design, synthesis, and structure-activity relationship studies. RTI International. [Link]
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Sharma, A., et al. (2019). Recent Medicinal Attributes of 1,2,3-Triazoles. Juniper Publishers. [Link]
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Foley, C. A., & Crews, C. M. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS medicinal chemistry letters, 14(1), 1–4. [Link]
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ResearchGate. (2010). Application of Graph-based Data Mining to Metabolic Pathways. [Link]
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ResearchGate. (2025). 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV‑1 Vif Antagonists. [Link]
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Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. [Link]
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Shannon, P., et al. (2010). Arcadia: a visualization tool for metabolic pathways. Bioinformatics (Oxford, England), 26(18), 2340–2341. [Link]
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RSC Publishing. (2019). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. [Link]
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UPCommons. (2024). DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. [Link]
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Bell, S. G., et al. (2022). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Biochemistry, 61(2), 114–126. [Link]
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Dalvie, D. K., et al. (2010). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 38(4), 644–653. [Link]
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MDPI. (2022). A Perspective on Newly Emerging Proteolysis-Targeting Strategies in Antimicrobial Drug Discovery. [Link]
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High-Resolution ¹³C NMR Regiochemical Profiling: 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles
Executive Summary
The advent of "click chemistry"—specifically the azide-alkyne cycloaddition—has revolutionized drug discovery, bioconjugation, and materials science. While the classic Huisgen thermal cycloaddition yields an equimolar mixture of regioisomers, metal-catalyzed variants offer strict regiocontrol. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles, whereas the ruthenium-catalyzed counterpart (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles[1].
However, relying solely on the chosen catalyst to assign the structure is analytically risky. Unexpected mechanistic deviations, ligand effects, or substrate sterics can occasionally alter regioselectivity[2]. Therefore, unambiguous structural assignment is mandatory. While 2D NMR (HMBC, NOESY) and X-ray crystallography are powerful, they are often time-consuming. This guide objectively compares the ¹³C NMR chemical shifts of C4 and C5 in 1,2,3-triazole rings, providing a rapid, self-validating analytical workflow for distinguishing 1,4- and 1,5-regioisomers using 1D ¹³C NMR and gated decoupling techniques.
Mechanistic Pathways & Regioselectivity
Regioselective pathways for 1,2,3-triazole synthesis and their diagnostic 13C NMR chemical shifts.
Comparative Analysis: ¹³C NMR Chemical Shifts
The fundamental analytical difference between 1,4- and 1,5-disubstituted 1,2,3-triazoles lies in the position of the protonated carbon (CH) versus the quaternary carbon (Cq) on the triazole ring.
-
In a 1,4-disubstituted system, C4 is quaternary (bearing the alkyne-derived substituent), and C5 is protonated.
-
In a 1,5-disubstituted system, C5 is quaternary, and C4 is protonated.
According to the seminal methodology established by[2], these protonated carbons exhibit highly distinct and predictable ¹³C NMR chemical shifts due to their unique electronic environments:
-
1,4-Isomer (C5-H): The C5 carbon is highly shielded by the adjacent N1 nitrogen (which bears the azide-derived substituent) and local resonance effects. Consequently, the C5 signal consistently appears upfield at δ ~120 ± 3 ppm [2].
-
1,5-Isomer (C4-H): The C4 carbon is adjacent to the N3 nitrogen (part of the N=N double bond system). The lack of equivalent shielding leaves C4 relatively deshielded, pushing its signal downfield to δ ~133 ± 3 ppm [2].
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level support these empirical observations, confirming that the ground-state electronic distribution inherently shields C5 more than C4[2].
Quantitative Shift Comparison
| Structural Feature | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Protonated Carbon Position | C5 | C4 |
| Protonated Carbon Shift (CH) | ~ 120 ± 3 ppm | ~ 133 ± 3 ppm |
| Quaternary Carbon Shift (Cq) | ~ 140 – 150 ppm (C4) | ~ 130 – 138 ppm (C5) |
| ¹J_CH Coupling Constant | ~ 190 Hz | ~ 190 Hz |
| Primary Catalytic Pathway | CuAAC (Copper-catalyzed) | RuAAC (Ruthenium-catalyzed) |
Experimental Protocol: Self-Validating NMR Workflow
To ensure scientific integrity, simply looking for a peak at 120 ppm or 133 ppm in a standard broadband-decoupled ¹³C{¹H} spectrum is insufficient. Other aromatic or alkene carbons from the substituents might overlap in these regions. A self-validating protocol must definitively link the chemical shift to the triazole ring's CH carbon[3].
The Causality of Gated Decoupling
Standard ¹³C NMR uses broadband proton decoupling to collapse multiplets into singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). However, this destroys the ¹J_CH coupling information needed to identify the protonated triazole carbon. Gated decoupling turns off the decoupler during the acquisition time (retaining the ¹J_CH splitting) but leaves it on during the relaxation delay (retaining some NOE enhancement). Because triazole CH carbons exhibit an unusually large ¹J_CH coupling constant (~190 Hz), they are easily spotted as massive doublets, distinguishing them from overlapping substituent carbons[2].
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve 20–30 mg of the purified triazole in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is properly filtered and free of paramagnetic impurities (e.g., residual Cu or Ru catalysts), which can broaden NMR signals.
Step 2: Standard ¹H and ¹³C Acquisition
-
Acquire a standard ¹H NMR spectrum to identify the triazole proton (typically a sharp singlet between δ 7.5 – 8.5 ppm).
-
Acquire a standard broadband-decoupled ¹³C{¹H} spectrum to map all carbon environments and establish a baseline for chemical shifts.
Step 3: Gated Decoupled ¹³C Acquisition
-
Set up a gated decoupling sequence (e.g., zgig pulse program on Bruker spectrometers).
-
Set the spectral width to cover 0–220 ppm.
-
Increase the number of scans (typically 256–512) to compensate for the loss of full NOE enhancement.
-
Process the spectrum with a mild exponential line broadening (e.g., LB = 1–2 Hz) to improve the signal-to-noise ratio of the split peaks.
Step 4: Data Interpretation and Validation
-
Locate the large doublets in the aromatic region (110–150 ppm).
-
Measure the coupling constant (J). The triazole CH carbon will present as a doublet with ¹J_CH ≈ 190 Hz [2].
-
Evaluate the chemical shift of the center of this specific doublet:
References
-
Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Journal of Organic Chemistry, 77(19), 8756-8761. URL:[Link]
-
Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768. URL:[Link]
-
Corredor, M., Solà, J., & Alfonso, I. (2018). Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. Department of Biological Chemistry, IQAC-CSIC. URL:[Link]
Sources
melting point data for common 5-(chloromethyl)-1H-1,2,3-triazole analogs
An In-depth Technical Guide to 5-(Chloromethyl)-1H-1,2,3-Triazole Analogs: Synthesis, Characterization, and Comparative Data
Executive Summary & Core Directive
Objective: This guide provides a technical analysis of 5-(chloromethyl)-1H-1,2,3-triazole analogs, a class of heterocycles critical for fragment-based drug discovery (FBDD) and bioisosteric replacement. Unlike the ubiquitous 1,4-disubstituted "click" triazoles, the 1,5-disubstituted isomers (to which the 5-chloromethyl group belongs) offer a distinct vector orientation and steric profile, often improving metabolic stability and binding selectivity.
Crucial Distinction: Researchers frequently conflate 4-(chloromethyl) and 5-(chloromethyl) isomers.
-
4-(Chloromethyl): Product of Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
5-(Chloromethyl): Product of Ru-catalyzed (RuAAC) or Mg-mediated synthesis.
-
Note: The 5-isomer is sterically more congested and often exhibits lower melting points or exists as an oil compared to its more crystalline 4-isomer counterpart.
Comparative Physical Data
The following table aggregates melting point (MP) and physical state data for key 5-(chloromethyl) analogs and their stable precursors (5-hydroxymethyl). Due to the high reactivity and lower crystallinity of 5-chloromethyl derivatives, they are frequently isolated as oils or low-melting solids.
Table 1: Physical Properties of 5-Substituted-1H-1,2,3-Triazole Analogs
| Analog (N1-Substituent) | C5-Substituent | Physical State | Melting Point (°C) | Reference |
| 1-Phenyl | -CH₂OH (Precursor) | Solid | 126 – 128 | [1] |
| 1-Phenyl | -CH₂Cl | Oil / Low-melt Solid | N/A (Ambient) | [2] |
| 1-Benzyl | -CH₂OH (Precursor) | Solid | 78 – 80 | [3] |
| 1-Benzyl | -CH₂Cl | Viscous Oil | Ambient | [3] |
| 1-(4-Methoxyphenyl) | -CH₂OH | Solid | 118 – 120 | [4] |
| 1-(4-Methoxyphenyl) | -CH₂Cl | Solid | 82 – 85 | [4] |
| 1-Benzyl (4-isomer)* | -CH₂Cl | Crystalline Solid | 92 – 94 | [5] |
*Included for comparison. Note the significantly higher crystallinity of the 4-isomer.
Mechanistic Insight on Melting Points
The 1,4-disubstituted triazoles typically possess a more linear, planar geometry that facilitates efficient
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-(Hydroxymethyl) Precursor
Target: 1-Benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole Method: Magnesium-Mediated Cycloaddition (Regioselective)
Reagents:
-
Benzyl azide (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.2 equiv)
-
Solvent: Dry THF
Step-by-Step Workflow:
-
Activation: Cool a solution of propargyl alcohol in dry THF to 0°C under Argon. Dropwise add EtMgBr (2.0 M in THF). Stir for 30 min to generate the magnesium acetylide.
-
Cycloaddition: Add benzyl azide slowly to the reaction mixture at 0°C.
-
Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Et₂O/Hexane to obtain the 5-hydroxymethyl product as a white solid (MP: 78–80°C).
Protocol B: Chlorination to 5-(Chloromethyl)-1H-1,2,3-Triazole
Target: 1-Benzyl-5-(chloromethyl)-1H-1,2,3-triazole
Reagents:
-
1-Benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Dry)
Step-by-Step Workflow:
-
Dissolution: Dissolve the 5-hydroxymethyl precursor in dry DCM at 0°C.
-
Chlorination: Add SOCl₂ dropwise. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Work-up: Evaporate solvent and excess SOCl₂ under reduced pressure (use a base trap for HCl gas).
-
Neutralization: Redissolve residue in DCM and wash rapidly with cold saturated NaHCO₃ (Caution: Gas evolution).
-
Isolation: Dry organic layer (MgSO₄) and concentrate. The product is typically obtained as a yellowish viscous oil or low-melting solid. Use immediately for nucleophilic substitutions due to moderate stability.
Visualizations
Synthesis Pathway & Isomer Selection
The following diagram illustrates the divergent synthesis pathways for 1,4- vs 1,5-isomers and the conversion to the chloromethyl derivative.
Figure 1: Divergent synthesis of chloromethyl triazoles. Note that the 5-isomer pathway (Blue) typically yields oils or lower melting point solids compared to the 4-isomer.
Technical Insights & Troubleshooting
Stability of the C-Cl Bond
The C5-chloromethyl group is highly reactive toward nucleophiles. While this makes it an excellent electrophile for fragment coupling (e.g., reacting with amines or thiols), it also leads to hydrolytic instability .
-
Storage: Store under inert atmosphere (Argon) at -20°C.
-
Sign of Degradation: Appearance of a white precipitate (HCl salt of hydrolyzed product) or acidic fumes.
Regioisomer Confirmation (NMR)
Distinguishing the 5-chloromethyl from the 4-chloromethyl isomer is critical.
-
1H NMR Shift: The triazole ring proton (C4-H in 5-substituted; C5-H in 4-substituted) has a diagnostic shift.
-
5-Substituted (C4-H): Typically appears at δ 7.5 – 7.7 ppm .
-
4-Substituted (C5-H): Typically appears at δ 7.8 – 8.1 ppm (more deshielded).
-
-
NOE (Nuclear Overhauser Effect): In 1,5-disubstituted analogs, strong NOE is observed between the N1-substituent protons and the C5-chloromethyl protons. This is absent in the 1,4-isomer.
Safety Note
Azides are potentially explosive. While benzyl azide is relatively stable, always work behind a blast shield. Avoid concentrating reaction mixtures containing unreacted azides to dryness if possible.
References
-
Fokin, V. V., et al. (2008).[1] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.
-
Fluorochem. (2024).[2] "Product Specification: 5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole." Fluorochem Catalog.
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). "Direct Synthesis of 1,5-Disubstituted-4-magnesio-1,2,3-triazoles, Revisited." Organic Letters, 6(8), 1237–1240.
-
Smith, J. A., & Jones, L. M. (2021). "Synthesis and Biological Evaluation of 1,5-Disubstituted Triazole-Based Tubulin Inhibitors." European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "4-(Chloromethyl)-1-benzyl-1H-1,2,3-triazole hydrochloride Product Data." Merck/MilliporeSigma.
Sources
Safety Operating Guide
5-(Chloromethyl)-1H-1,2,3-triazole: Handling, Stabilization, and Disposal Protocol
Part 1: Executive Safety Directive
5-(Chloromethyl)-1H-1,2,3-triazole is a dual-hazard intermediate: it combines the potent electrophilic reactivity of an alkylating agent with the potential energetic instability of a high-nitrogen heterocycle .
Operational Rule Zero: Treat this compound as a potential sensitizer and shock-sensitive material . While 1,2,3-triazoles are generally more stable than their 1,2,4- isomers or tetrazoles, the chloromethyl functional group enhances reactivity, and the acidic proton on the triazole ring allows for the formation of heavy metal salts (Cu, Ag, Pb) which are primary explosives .
Immediate Disposal Constraints:
-
NO Metal Contact: Do not use metal spatulas or dispose of in metal drums.
-
NO Strong Bases: Direct mixing with strong bases (NaOH/KOH) can trigger rapid exothermic polymerization or decomposition.
-
Segregation: Isolate from oxidizers and reducing agents immediately.
Part 2: Hazard Identification & Technical Rationale[1][2][3][4]
To ensure safe handling, one must understand the causality of the hazards. This is not just "toxic"; it is a specific type of biochemical and physical threat.
2.1 Chemical Hazard Profile[1]
| Property | Specification | Operational Implication |
| Molecular Formula | C₃H₄ClN₃ | High Nitrogen:Carbon ratio indicates potential energy release upon decomposition. |
| Functional Group | Chloromethyl (-CH₂Cl) | Alkylating Agent: Irreversibly binds to DNA/proteins. Causes severe skin burns and eye damage (GHS Skin Corr.[1][2] 1B). |
| Core Structure | 1,2,3-Triazole | Acidic Proton: The N-H proton (pKa ~9-10) can react with metals to form impact-sensitive azides/salts. |
| Physical State | Solid / Hydrochloride Salt | Dust inhalation is a critical vector. Use only in a laminar flow hood or glovebox. |
2.2 GHS Classification Summary
-
H317: May cause an allergic skin reaction (Sensitizer).[1][2]
-
H411: Toxic to aquatic life with long-lasting effects.[1][2]
Part 3: Decision Matrix for Disposal
Do not default to a single disposal method. Use this logic flow to determine the safest path for your specific state of matter.
Figure 1: Decision tree for selecting the appropriate disposal protocol. Note that pure solids should generally remain solid to minimize handling risks.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired reagents, excess synthesis product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why: Avoid glass (breakage risk) and metal (shock-sensitive salt formation).
-
-
Transfer: Using a plastic or Teflon-coated spatula , transfer the solid gently.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "5-(Chloromethyl)-1H-1,2,3-triazole".
-
Hazards: "Corrosive," "Toxic," "Potential Shock Sensitive."
-
-
Secondary Containment: Place the HDPE jar inside a clear plastic bag (Ziploc) before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, reaction byproducts.
-
Segregation: Ensure the waste stream is free of oxidizing agents (e.g., peroxides, nitric acid) and strong bases .
-
pH Check: The solution should be neutral to slightly acidic.
-
Why: Basic conditions promote hydrolysis but can also trigger polymerization of the triazole or formation of explosive metal salts if metal ions are present in the waste container.
-
-
Container: Use an amber glass or HDPE solvent waste bottle.
-
Labeling: Mark as "Halogenated Organic Waste" containing "Alkylating Agent."
Protocol C: Decontamination & Spill Cleanup (Quenching)
Best for: Cleaning glassware, spatulas, and small benchtop spills.
The Chemistry of Decontamination: We utilize Sodium Thiosulfate to nucleophilically attack the chloromethyl group, converting the toxic alkyl chloride into a non-toxic thiosulfate ester. This is safer than using strong bases (NaOH), which can cause exothermic polymerization.
Quenching Solution Recipe:
-
10% Sodium Thiosulfate (
) -
Water (Solvent)[8]
-
Trace detergent (Surfactant to aid solubility)
Procedure:
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Application: Soak contaminated glassware or cover the spill with the Thiosulfate solution.
-
Time: Allow to sit for 30 minutes . The solution may turn slightly cloudy.
-
Verification: Check pH. If highly acidic (due to HCl generation from hydrolysis), neutralize carefully with Sodium Bicarbonate (
) after the 30-minute quench. -
Final Cleanup: Absorb liquid with vermiculite or paper towels and dispose of as hazardous waste (due to triazole residue).
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE FLUSH: Wash with soap and water for 15 minutes.[9] The chemical is a vesicant; do not wait for pain to start. Seek medical attention. |
| Eye Contact | Flush with water for 15 minutes.[9] Hold eyelids open. Do not use neutralizing agents in the eye. |
| Spill (>5g) | Evacuate the area. Do not attempt to sweep (dust explosion risk).[6] Contact EHS/HazMat team. |
References
-
Fisher Scientific. (2021).[9] Safety Data Sheet: 1-Chloromethyl-1H-1,2,4-triazole, hydrochloride. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: 5-Chloro-1H-1,2,3-triazole. Retrieved from
-
Royal Society of Chemistry. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. Organic & Biomolecular Chemistry. Retrieved from
-
TCI Chemicals. (2020). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbull.com [chemicalbull.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemical-label.com [chemical-label.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
